Enclomiphene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRPKYJQBWNGO-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318048 | |
| Record name | Enclomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |
| Record name | SID50085975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
15690-57-0, 911-45-5 | |
| Record name | Enclomiphene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15690-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enclomiphene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enclomiphene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06735 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enclomiphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clomifene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENCLOMIPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6D2UI4FLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 116.5-118 °C /CITRATE/ | |
| Record name | CLOMIPHENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Enclomiphene Citrate's Mechanism of Action in Male Hypogonadism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Male hypogonadism, characterized by low serum testosterone levels, is a growing clinical concern.[1][2] It can manifest with symptoms such as decreased libido, erectile dysfunction, loss of lean muscle mass, and fatigue.[3] Hypogonadism is broadly categorized into primary (testicular failure) and secondary (hypothalamic or pituitary dysfunction) hypogonadism.[4] Secondary hypogonadism is defined by low testosterone in the presence of low or inappropriately normal gonadotropin levels (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]).[5]
Traditionally, treatment has centered on exogenous testosterone replacement therapy (TRT). However, TRT suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to testicular atrophy and impaired spermatogenesis, making it unsuitable for men who desire to preserve fertility.
Enclomiphene citrate has emerged as a promising alternative for secondary hypogonadism. It is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM). Unlike clomiphene citrate, which is a mixture of two isomers (this compound and zuclomiphene), this compound citrate is a single isomer with pure estrogen antagonist effects. This guide provides a detailed examination of the mechanism of action of this compound citrate, supported by quantitative data, experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Restoring the HPG Axis
This compound citrate's primary mechanism of action is the restoration of the natural hormonal cascade of the HPG axis. It functions as a potent estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.
2.1 Antagonism of Estrogen Receptors and Disinhibition of the HPG Axis
In males, testosterone is converted to estradiol by the enzyme aromatase. Estradiol then exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH), LH, and FSH. This feedback loop is crucial for maintaining hormonal homeostasis.
This compound citrate competes with estradiol for binding to estrogen receptors in the hypothalamus and pituitary. By blocking these receptors, it prevents estradiol from exerting its negative feedback. This "disinhibition" leads to an increase in the pulsatile secretion of GnRH from the hypothalamus.
2.2 Stimulation of Gonadotropin Release and Testosterone Production
The increased GnRH secretion stimulates the anterior pituitary gland to produce and release more LH and FSH.
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Luteinizing Hormone (LH): LH acts on the Leydig cells in the testes, stimulating the synthesis and secretion of testosterone.
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Follicle-Stimulating Hormone (FSH): FSH acts on the Sertoli cells in the testes, which is essential for initiating and maintaining spermatogenesis.
This mechanism effectively "restarts" the endogenous production of testosterone and supports sperm production, standing in stark contrast to exogenous testosterone, which suppresses LH and FSH. The integrity of the HPG axis is a prerequisite for the efficacy of this compound citrate.
2.3 Signaling Pathway Visualization
The following diagram illustrates the signaling pathway of the HPG axis and the point of intervention for this compound citrate.
Caption: Signaling pathway of this compound citrate on the HPG axis.
Quantitative Data from Clinical Studies
Clinical trials have consistently shown that this compound citrate effectively increases gonadotropin and testosterone levels while maintaining or improving semen parameters.
3.1 Hormonal Parameters
The tables below summarize the mean changes in key hormonal parameters from baseline after treatment with this compound citrate, often in comparison to other treatments.
Table 1: Mean Change in Hormonal Parameters (this compound Citrate vs. Placebo and Testosterone Gel)
| Parameter | This compound Citrate (12.5 mg) | This compound Citrate (25 mg) | Topical Testosterone | Placebo | Study Duration |
| Total Testosterone (ng/dL) | Significant Increase | Significant Increase | Significant Increase | Decrease | 3 months |
| LH (mIU/mL) | +5.1 | +7.4 | -4.4 | Little Change | 3 months |
| FSH (mIU/mL) | +4.8 | +6.9 | -2.4 | Little Change | 3 months |
Data from a randomized phase IIB study in men with secondary hypogonadism.
Table 2: Hormonal Levels After 16 Weeks of Treatment
| Parameter | This compound Citrate (12.5 mg) | This compound Citrate (25 mg) | Testosterone Gel (1.62%) |
| Total Testosterone (ng/dL) | Increased to normal range | Increased to normal range | Increased to normal range |
| LH (IU/L) | Increased | Increased | Decreased |
| FSH (IU/L) | Increased | Increased | Decreased |
Data from parallel Phase III studies (ZA-304 and ZA-305) in overweight men with secondary hypogonadism.
Table 3: Comparison of this compound Citrate and Clomiphene Citrate
| Parameter | This compound Citrate | Clomiphene Citrate | p-value |
| Change in Total Testosterone (ng/dL) | +166 (median) | +98 (median) | 0.20 |
| Change in Estradiol (pg/mL) | -5.92 | +17.50 | 0.001 |
| FSH | Statistically significant increase | No significant increase | N/A |
| LH | Statistically significant increase | No significant increase | N/A |
Data from a retrospective study of 66 men who switched from clomiphene to this compound citrate.
3.2 Semen Parameters
A key advantage of this compound citrate is its ability to preserve or enhance fertility, unlike TRT.
Table 4: Effects on Semen Parameters
| Parameter | This compound Citrate (12.5 mg & 25 mg) | Topical Testosterone | Placebo | Study Duration |
| Sperm Concentration (million/mL) | Maintained in normal range | Marked Reduction | No significant change | 16 weeks |
| Total Motile Sperm Count (TMSC) | Significant Increase (EC only) | N/A | No significant change | ≥ 3 months |
Data compiled from multiple studies. In one study, after 3 months, sperm concentration was significantly lower in the topical testosterone group compared to both this compound citrate groups. Another study showed that this compound citrate elevated sperm counts in all men tested at 3 and 6 months, with concentrations ranging from 75 to 334 million/mL, while the testosterone gel was largely ineffective at raising sperm counts.
Experimental Protocols
The efficacy of this compound citrate has been evaluated in several randomized, controlled clinical trials.
4.1 Representative Clinical Trial Design
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Objective: To determine the effects of daily oral doses of this compound citrate compared to topical testosterone gel and/or placebo on serum total testosterone, LH, FSH, and sperm counts in men with secondary hypogonadism.
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Patient Population: Overweight men, typically aged 18-60 years, with secondary hypogonadism, confirmed by two separate early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).
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Interventions:
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This compound citrate (e.g., 12.5 mg or 25 mg daily).
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Testosterone gel (e.g., AndroGel® 1.62%).
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Placebo.
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Studies were often designed as randomized, double-blind, double-dummy, placebo-controlled, multicenter trials.
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Methodologies:
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Hormone Analysis: Serum samples are collected at baseline and at various intervals throughout the study (e.g., 2, 6, 16 weeks) to determine levels of total testosterone, LH, FSH, and other relevant hormones. Pharmacodynamic and pharmacokinetic studies involve more frequent sampling over 24-hour periods to assess hormone profiles and drug concentrations.
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Semen Analysis: Semen samples are provided at the beginning and end of the study. Parameters such as sperm concentration, motility, and total motile sperm count (TMSC) are analyzed, typically following World Health Organization (WHO) guidelines.
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Primary Endpoints: The primary endpoint is often the change in morning total testosterone level from baseline to the end of the treatment period. Secondary endpoints include changes in LH, FSH, and semen parameters.
4.2 Experimental Workflow Visualization
Caption: A typical experimental workflow for a clinical trial of this compound citrate.
4.3 Dynamic Testing of the HPG Axis
While not always employed in the cited this compound trials, dynamic tests are crucial for assessing the integrity of the HPG axis in reproductive disorders.
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GnRH Stimulation Test: This test assesses the pituitary's ability to secrete gonadotropins. A baseline blood sample for LH and FSH is taken, after which a bolus of GnRH (or a GnRH analogue like Triptorelin) is administered intravenously or subcutaneously. Subsequent blood samples are drawn at specific time points (e.g., 30, 60, 180 minutes) to measure the peak LH and FSH response. A normal response confirms pituitary integrity, which is necessary for this compound to be effective.
Conclusion
This compound citrate presents a significant therapeutic advance for men with secondary hypogonadism, particularly those who wish to preserve fertility. Its mechanism of action, which involves antagonizing estrogen receptors at the hypothalamus and pituitary, restores the endogenous production of testosterone by increasing LH and FSH secretion. This approach normalizes serum testosterone levels while simultaneously supporting and maintaining spermatogenesis.
Quantitative data from numerous clinical trials robustly support its efficacy in improving hormonal profiles and preserving semen parameters, a clear advantage over the suppressive effects of exogenous testosterone therapy. Furthermore, studies suggest this compound may have a more favorable side-effect profile compared to clomiphene citrate, with a lower incidence of adverse effects and less impact on estradiol levels. While this compound citrate is effective in ameliorating testosterone deficiency with few apparent adverse effects, further research into long-term safety and symptomatic improvement is warranted.
References
- 1. This compound citrate for the treatment of secondary male hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. This compound Citrate for the Treatment of Secondary Male Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Hypogonadism: A Clinical Alternative to Testosterone [fagronacademy.us]
- 5. Testosterone restoration using this compound citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Enclomiphene's Effect on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene citrate, the (E)-stereoisomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant effects on the hypothalamic-pituitary-gonadal (HPG) axis. By acting as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland, this compound effectively blocks the negative feedback mechanism of estrogen. This disruption leads to an increase in the pulsatile secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the anterior pituitary to release higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The elevated gonadotropins then act on the testes to stimulate increased endogenous testosterone production and spermatogenesis. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data from clinical trials and detailed experimental protocols.
Introduction
Secondary hypogonadism is a clinical condition characterized by low serum testosterone levels due to a disruption in the hypothalamic-pituitary-gonadal (HPG) axis.[1] Unlike primary hypogonadism, where the defect lies within the testes, secondary hypogonadism involves insufficient gonadotropin signaling from the pituitary gland.[2] Traditional testosterone replacement therapy (TRT) effectively restores serum testosterone levels but does so by introducing an exogenous source, which suppresses the HPG axis and can lead to testicular atrophy and impaired spermatogenesis.[3][4]
This compound citrate presents an alternative therapeutic strategy by stimulating the body's own testosterone production.[5] As a SERM, it selectively antagonizes estrogen receptors in the hypothalamus, thereby interrupting the negative feedback loop that estrogen exerts on gonadotropin secretion. This leads to a restoration of the natural hormonal cascade, resulting in increased production of LH, FSH, and consequently, testosterone. This mechanism of action makes this compound a particularly attractive option for men with secondary hypogonadism who wish to preserve fertility.
Mechanism of Action: Signaling Pathway
This compound's primary effect on the HPG axis is the antagonism of estrogen receptors in the hypothalamus. This action prevents endogenous estradiol from binding to these receptors, which the hypothalamus interprets as a low estrogen state. In response, the hypothalamus increases the pulsatile release of GnRH into the hypophyseal portal system. GnRH then travels to the anterior pituitary gland, where it stimulates the gonadotroph cells to synthesize and secrete LH and FSH.
LH acts on the Leydig cells in the testes to stimulate the synthesis of testosterone. FSH, in conjunction with intratesticular testosterone, acts on the Sertoli cells to support spermatogenesis. The resulting increase in serum testosterone provides negative feedback to both the hypothalamus and the pituitary, but the presence of this compound at the hypothalamic estrogen receptors mitigates this feedback loop, allowing for sustained gonadotropin release.
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy of this compound citrate in men with secondary hypogonadism. The following tables summarize the key quantitative findings from these studies, demonstrating the dose-dependent effects of this compound on hormone levels and its comparison with testosterone replacement therapy.
Table 1: Hormonal Responses to this compound Citrate vs. Placebo and Testosterone Gel
| Treatment Group | N | Baseline Total T (ng/dL) | Change in Total T (ng/dL) | Baseline LH (IU/L) | Change in LH (IU/L) | Baseline FSH (IU/L) | Change in FSH (IU/L) |
| This compound 12.5 mg | 374 (pooled) | 67-303 | +273.76 | Low to Normal | +4.66 | Low to Normal | +4.59 |
| This compound 25 mg | 44 | <350 | +334 (mean 604) | <12 | Increased | <12 | Increased |
| Testosterone Gel | 133 (pooled) | 67-303 | No significant difference from SERM | Low to Normal | Decreased | Low to Normal | Decreased |
| Placebo | 205 (pooled) | 67-303 | - | Low to Normal | - | Low to Normal | - |
Data compiled from a systematic review and meta-analysis of randomized controlled trials.
Table 2: Comparison of Hormonal Profiles After 6 Weeks of Treatment
| Parameter | This compound (12.5 mg) | This compound (25 mg) | Testosterone Gel |
| Total Testosterone (ng/dL) | 525 ± 256 | 604 ± 160 | 545 ± 268 |
| LH (IU/L) | Increased | Increased | Suppressed |
| FSH (IU/L) | Increased | Increased | Suppressed |
| DHT (ng/dL) | 20.4 ± 9.1 | 23.2 ± 20.2 | 51.6 ± 37.7 |
Data from a phase II clinical trial comparing this compound citrate to topical testosterone.
Experimental Protocols
The following section details the methodologies employed in key clinical trials investigating the effects of this compound citrate.
Study Design: Phase II, Randomized, Single-Blind, Two-Center Study (Wiehle et al., 2013)
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Objective: To determine the pharmacodynamic and pharmacokinetic profiles of this compound citrate in men with secondary hypogonadism compared to transdermal testosterone.
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Patient Population: 48 men with secondary hypogonadism (serum total testosterone <350 ng/dL and LH <12 IU/L on two separate occasions).
-
Intervention: Participants were randomized to receive one of three daily oral doses of this compound citrate (6.25 mg, 12.5 mg, or 25 mg) or a standard dose of transdermal testosterone (AndroGel®) for six weeks.
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Hormone Analysis: Blood samples for total testosterone and LH were collected hourly for 24 hours at baseline (Day 1) and after six weeks of treatment (Day 42). Serum levels of other hormones and lipids were also assessed.
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Pharmacokinetics: A subpopulation underwent pharmacokinetic analysis to determine the absorption, distribution, metabolism, and excretion of this compound.
Study Design: Randomized Phase II Clinical Trial (ZA-203)
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Objective: To compare the effects of oral this compound citrate and 1% topical testosterone gel on hormone levels and semen parameters in men with secondary hypogonadism.
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Patient Population: Men with secondary hypogonadism.
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Intervention: Oral administration of this compound citrate or 1% topical testosterone gel.
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Main Outcome Measures: Luteinizing hormone, FSH, total testosterone, and semen analysis.
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Results: this compound citrate increased morning serum testosterone, estradiol, LH, and FSH levels, while conserving sperm counts. In contrast, the topical testosterone gel increased testosterone levels but suppressed LH and FSH.
Conclusion
This compound citrate effectively increases serum testosterone levels in men with secondary hypogonadism by stimulating the endogenous HPG axis. Its mechanism as an estrogen receptor antagonist in the hypothalamus leads to increased gonadotropin secretion, which in turn enhances testicular testosterone production and supports spermatogenesis. Clinical trial data consistently demonstrate that this compound can restore testosterone to the normal range while maintaining or increasing LH and FSH levels, a key differentiator from exogenous testosterone therapy. This makes this compound a promising therapeutic option for hypogonadal men, particularly when fertility preservation is a priority. Further long-term studies are warranted to continue to evaluate its safety and efficacy.
References
- 1. [PDF] Clomiphene or this compound citrate for the treatment of male hypogonadism: a systematic review and meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hims.com [hims.com]
- 5. Testosterone restoration using this compound citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study – ScienceOpen [scienceopen.com]
A Preclinical Overview of Enclomiphene: Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene, the (E)-stereoisomer of clomiphene, is a non-steroidal selective estrogen receptor modulator (SERM) that has garnered significant interest for its potential in treating secondary hypogonadism in men.[1] Unlike exogenous testosterone therapies, this compound stimulates the body's own production of testosterone.[1] This document provides an in-depth technical guide to the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and development.
This compound acts as an estrogen receptor antagonist, primarily at the hypothalamus and pituitary gland.[2] This antagonism disrupts the negative feedback loop of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, leading to increased secretion of gonadotropin-releasing hormone (GnRH).[2] Subsequently, the pituitary gland releases higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] In males, elevated LH stimulates the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.
Pharmacodynamics in Preclinical Models
Preclinical studies, primarily in baboons and rats, have demonstrated the efficacy of this compound in modulating the HPG axis and increasing testosterone levels.
Quantitative Data from Preclinical Studies
The following tables summarize the hormonal changes observed in male animal models following the administration of this compound citrate. It is important to note that some studies utilized clomiphene citrate, a mixture of this compound and zuclomiphene, which may influence the results.
Table 1: Effects of this compound Citrate on Serum Testosterone Levels in Male Animal Models
| Animal Model | Dosage | Duration | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) | Fold Increase | Reference |
| Baboon | 1.5 mg/kg/day (oral) | 12 days | 170 | 1144 | ~6.7 | |
| Rat | 10 mg/kg (oral) | Not Specified | Not Specified | Significantly Increased | Not Specified |
Table 2: Effects of this compound Citrate on Serum Luteinizing Hormone (LH) Levels in Male Animal Models
| Animal Model | Dosage | Duration | Baseline LH | Post-treatment LH | Change | Reference |
| Baboon | 1.5 mg/kg/day (oral) | 12 days | Not Specified | Not Statistically Significant Increase | - | |
| Rat (Clomiphene Citrate) | 0.05 - 5.0 mg/kg/day | 7-14 days | Not Specified | Decreased | - |
Table 3: Effects of this compound Citrate on Serum Follicle-Stimulating Hormone (FSH) Levels in Male Animal Models
| Animal Model | Dosage | Duration | Baseline FSH | Post-treatment FSH | Change | Reference |
| Baboon | 1.5 mg/kg/day (oral) | 12 days | Not Specified | Not Statistically Significant Increase | - | |
| Rat (Clomiphene Citrate) | 0.05 - 5.0 mg/kg/day | 7-14 days | Not Specified | Decreased | - |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation are illustrated in the following diagrams.
Pharmacokinetics in Preclinical Models
Detailed preclinical pharmacokinetic data for this compound, such as Cmax, Tmax, and oral bioavailability in animal models, are not extensively available in publicly accessible literature. The majority of pharmacokinetic studies have been conducted in humans.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
-
Absorption: Based on early studies with radiolabeled clomiphene, the drug is readily absorbed orally.
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Distribution: Information on the specific tissue distribution of this compound in preclinical models is limited.
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Metabolism: In vitro studies using rabbit liver microsomes have shown that this compound is metabolized to desethylthis compound and 4-hydroxyclomiphene. Human studies suggest that the metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6.
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Excretion: Studies with radiolabeled clomiphene indicate that it is principally excreted in the feces.
Experimental Protocols
Rodent Model of Hypogonadism
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Induction of Hypogonadism:
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Surgical Model (Orchiectomy): Adult male rats (e.g., Sprague-Dawley, 250-300g) are anesthetized, and a midline scrotal incision is made. The testes are exteriorized, the spermatic cords are ligated, and the testes are removed. A recovery period of at least one week is allowed for testosterone levels to reach a nadir before treatment initiation.
-
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Drug Administration:
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Vehicle: this compound citrate can be suspended in a vehicle such as corn oil or a solution of 0.25% polysorbate 80 and 0.5% methylcellulose in purified water.
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Dosing: While data for pure this compound in rats is limited, studies with clomiphene citrate have used oral gavage doses ranging from 0.05 to 5.0 mg/kg/day. A dose-ranging study is recommended to determine the optimal dose for a specific experimental paradigm.
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Route of Administration: Oral gavage is a common route.
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-
Hormone Analysis:
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Sample Collection: Blood samples are collected at baseline, after hypogonadism induction, and at the end of the study.
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Serum Preparation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum, which is stored at -80°C until analysis.
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ELISA for Testosterone, LH, and FSH: Commercially available, species-specific ELISA kits are used for the quantitative measurement of serum hormone levels. The general principle involves a competitive immunoassay where the hormone in the sample competes with a labeled hormone for binding to a limited number of antibody sites. The concentration is then determined by comparison to a standard curve.
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Baboon Study
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Animals: Adult male baboons are used.
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Drug Administration:
-
Dosing: this compound citrate is administered orally at a dose of 1.5 mg/kg/day.
-
Duration: The treatment duration is typically 12 days.
-
-
Hormone Analysis:
-
Sample Collection: Serum samples are collected at baseline (day 0), during treatment (e.g., day 12), and post-treatment.
-
Immunoassay: Serum levels of testosterone, LH, and FSH are measured using specific immunoassays, such as radioimmunoassay (RIA), which has been developed for baboon gonadotropins.
-
Conclusion
Preclinical studies in rodent and primate models have established the pharmacodynamic profile of this compound as a potent stimulator of endogenous testosterone production through its action on the HPG axis. The methodologies for evaluating these effects are well-defined. However, a significant gap exists in the publicly available literature regarding detailed preclinical pharmacokinetic data. Further studies to elucidate the ADME properties of this compound in various animal models would be invaluable for a more comprehensive understanding of its preclinical profile and for guiding future clinical development.
References
Beyond the Estrogen Receptor: An In-depth Technical Guide to the Molecular Targets of Enclomiphene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene, the trans-isomer of clomiphene citrate, is primarily recognized for its role as a selective estrogen receptor modulator (SERM). Its well-documented mechanism of action involves the antagonism of estrogen receptors (ER) at the hypothalamus and pituitary gland, leading to an increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This ultimately stimulates endogenous testosterone production, forming the basis of its application in the treatment of secondary hypogonadism.[1][2][3] However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond the classical nuclear estrogen receptor, encompassing a range of off-target interactions that may contribute to both its therapeutic effects and potential side effects.
This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound beyond the estrogen receptor. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on these alternative interactions, including available quantitative data, experimental methodologies for their investigation, and the potential signaling pathways involved.
Microsomal Antiestrogen Binding Site (AEBS): A Key Off-Target
One of the most significant non-estrogen receptor targets of this compound is the microsomal antiestrogen binding site (AEBS).[4][5] This high-affinity binding site, predominantly located in the endoplasmic reticulum, is distinct from the classical nuclear estrogen receptors.
Molecular Identity of AEBS
Research has identified the AEBS as a hetero-oligomeric protein complex composed of two key enzymes in the cholesterol biosynthesis pathway:
-
3β-hydroxysterol-Δ8,Δ7-isomerase (D8D7I) , also known as emopamil-binding protein (EBP).
-
3β-hydroxysterol-Δ7-reductase (DHCR7) .
These enzymes catalyze the final steps of cholesterol synthesis. The binding of ligands like this compound to AEBS can inhibit the activity of these enzymes.
This compound Interaction with AEBS
Studies have demonstrated that this compound binds to AEBS. At higher concentrations, where the effects of this compound are not reversible by estradiol, its antitumor activity in MCF-7 human mammary carcinoma cells shows a correlation with its affinity for AEBS, suggesting a mechanism of action independent of the estrogen receptor.
The functional consequence of this compound's interaction with AEBS is the inhibition of cholesterol biosynthesis. This is supported by the clinical observation that prolonged therapy with clomiphene citrate, which contains this compound, can lead to an increase in serum levels of desmosterol, a precursor to cholesterol. This indicates a direct interference with the cholesterol synthesis pathway, consistent with the inhibition of DHCR7.
Quantitative Data
| Target | Ligand | Assay Type | Relative Binding Affinity (RBA) | Reference |
| Microsomal Antiestrogen Binding Site (AEBS) | This compound | Competitive Radioligand Binding Assay | 140% (relative to Tamoxifen = 100%) | |
| Nuclear Estrogen Receptor (RE) | This compound | Competitive Radioligand Binding Assay | 2% (relative to Estradiol = 100%) |
Table 1: Relative Binding Affinity of this compound for AEBS and the Estrogen Receptor.
Experimental Protocols
Microsomal Fraction Preparation and AEBS Binding Assay:
A general protocol for preparing microsomal fractions and performing a competitive binding assay for AEBS is as follows:
-
Tissue Homogenization: Homogenize tissue samples (e.g., liver or tumor cells) in a buffered sucrose solution.
-
Differential Centrifugation: Perform a series of centrifugations at increasing speeds to isolate the microsomal fraction. The final high-speed centrifugation (e.g., 100,000 x g) pellets the microsomes.
-
Microsome Resuspension: Resuspend the microsomal pellet in a suitable buffer.
-
Competitive Binding Assay:
-
Incubate a constant concentration of a radiolabeled AEBS ligand (e.g., [3H]tamoxifen) with the microsomal preparation.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).
-
For a detailed protocol on microsomal stability assays, which involve similar initial preparation steps, refer to Thermo Fisher Scientific's guidelines.
Signaling Pathways
The interaction of this compound with AEBS directly impacts the cholesterol biosynthesis pathway. By inhibiting D8D7I and DHCR7, this compound can lead to the accumulation of cholesterol precursors, such as desmosterol. This disruption of cholesterol metabolism can have downstream effects on cell membrane composition, lipid raft formation, and the function of membrane-associated proteins, potentially contributing to the observed anti-proliferative effects in cancer cells.
Caption: this compound's interaction with the AEBS complex.
Dopamine Receptor Antagonism
Another potential set of non-ER targets for this compound are dopamine receptors. A study investigating the interaction of non-steroidal antiestrogens with various neurotransmitter receptors found that this compound acts as a competitive inhibitor of dopamine receptor binding.
Quantitative Data
The study reported the inhibitory constants (Ki) for a group of triphenylethylene-type antiestrogens, including this compound, against [3H]spiroperidol binding to striatal membranes, which is indicative of dopamine D2 receptor antagonism.
| Target | Ligand | Ki (µM) | Reference |
| Dopamine Receptors (Striatal Membranes) | This compound | 4-12 |
Table 2: Inhibitory Constant of this compound for Dopamine Receptor Binding.
It is important to note that the affinity of this compound for dopamine receptors is in the micromolar range, which is significantly lower than its affinity for the estrogen receptor (in the nanomolar range). This suggests that these interactions may only be relevant at higher concentrations of the drug. The pharmacological relevance of this finding is suggested to be related to potential adverse effects such as nausea and vomiting.
Experimental Protocols
Dopamine Receptor Binding Assay:
The experimental protocol to determine the Ki of this compound for dopamine receptors typically involves:
-
Membrane Preparation: Isolation of synaptic membranes from a brain region rich in dopamine receptors, such as the striatum.
-
Radioligand Binding Assay:
-
Incubation of the membrane preparation with a specific radiolabeled dopamine receptor antagonist (e.g., [3H]spiroperidol).
-
Inclusion of increasing concentrations of unlabeled this compound to compete for binding.
-
Separation of bound and free radioligand via filtration.
-
Quantification of radioactivity.
-
Calculation of IC50 and Ki values.
-
Signaling Pathways
By acting as an antagonist at dopamine receptors, this compound could potentially interfere with dopamine-mediated signaling cascades. This could involve modulation of adenylyl cyclase activity, cyclic AMP (cAMP) levels, and downstream effectors such as protein kinase A (PKA).
Caption: this compound as an antagonist of dopamine receptors.
Putative Interactions with Other Signaling Pathways
While direct, high-affinity molecular targets of this compound beyond the estrogen receptor and AEBS are not yet extensively characterized, the broader class of SERMs has been implicated in the modulation of other signaling pathways, potentially in an ER-independent manner. These represent areas for further investigation for this compound.
G-Protein Coupled Estrogen Receptor (GPER)
GPER, also known as GPR30, is a membrane-associated estrogen receptor that mediates rapid, non-genomic estrogen signaling. Several SERMs have been shown to interact with GPER. However, to date, there is a lack of specific studies and quantitative data on the binding affinity and functional activity of this compound at GPER.
Experimental Protocol for GPER Binding Assay:
A competitive binding assay for GPER can be performed using membrane preparations from cells overexpressing GPER and a radiolabeled or fluorescently-labeled GPER ligand.
MAPK and PI3K/Akt Signaling Pathways
Some studies have suggested that SERMs can influence the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways independently of the classical estrogen receptor. These pathways are crucial for cell proliferation, survival, and differentiation. While one study showed that clomiphene citrate induces Erk1/2 phosphorylation in both hormone-dependent and -independent breast cancer cells, the specific contribution of this compound and the ER-independence of this effect require further elucidation.
Experimental Protocols for Assessing Pathway Activation:
-
Western Blotting: This is a standard technique to assess the phosphorylation status of key proteins in the MAPK (e.g., p-ERK) and PI3K/Akt (e.g., p-Akt) pathways in response to this compound treatment in ER-negative cell lines or in the presence of an ER antagonist.
-
Kinase Activity Assays: In vitro kinase assays can be used to determine if this compound directly affects the activity of specific kinases in these pathways.
Caption: Putative interactions of this compound with other signaling pathways.
Conclusion and Future Directions
While the primary mechanism of this compound's action is through the antagonism of the estrogen receptor, this technical guide highlights the existing evidence for its interaction with other molecular targets. The binding of this compound to the microsomal antiestrogen binding site (AEBS), a complex of enzymes in the cholesterol biosynthesis pathway, is a significant off-target interaction with potential implications for cell proliferation and metabolism. Furthermore, the demonstrated antagonism of dopamine receptors, albeit at lower affinity, warrants consideration, particularly in the context of potential side effects.
The potential for this compound to modulate other signaling pathways, such as those mediated by GPER, MAPK, and PI3K/Akt, in an ER-independent manner, remains an area ripe for further investigation. Future research should focus on:
-
Determining the precise binding affinities (Kd or Ki) of this compound for the individual components of the AEBS.
-
Conducting comprehensive screening of this compound against a broad panel of receptors and enzymes to identify other potential off-targets.
-
Elucidating the direct effects of this compound on GPER-mediated signaling and the MAPK and PI3K/Akt pathways in ER-negative cellular models.
A deeper understanding of the full spectrum of this compound's molecular interactions will be invaluable for optimizing its therapeutic use, predicting potential adverse effects, and exploring new therapeutic applications. This knowledge will empower drug development professionals to design more selective and effective therapies and will provide researchers with a more complete picture of the complex pharmacology of this important selective estrogen receptor modulator.
References
- 1. Enclomifene - Wikipedia [en.wikipedia.org]
- 2. conciergemdla.com [conciergemdla.com]
- 3. droracle.ai [droracle.ai]
- 4. Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of estrogen and antiestrogen binding to the cytosol and microsomes of breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enclomiphene's Role in Steroidogenesis and Testosterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has demonstrated significant efficacy in the treatment of secondary hypogonadism in men. Unlike exogenous testosterone replacement therapy (TRT), which suppresses the hypothalamic-pituitary-gonadal (HPG) axis, this compound stimulates the endogenous production of testosterone. It acts as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland, thereby mitigating the negative feedback inhibition of estrogen on gonadotropin-releasing hormone (GnRH) and subsequent gonadotropin secretion. This guide provides a comprehensive overview of this compound's mechanism of action, details its role in the steroidogenesis and testosterone synthesis pathways, presents quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Introduction
Secondary hypogonadism is a clinical condition characterized by low serum testosterone levels due to dysfunction at the hypothalamic or pituitary level.[1][2] Traditional treatment has centered on TRT, which, while effective at raising serum testosterone, leads to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in testicular atrophy and impaired spermatogenesis.[1][3][4] this compound citrate has emerged as a promising alternative that restores physiological testosterone production without compromising fertility. It is the purified trans-isomer of clomiphene, devoid of the cis-isomer (zuclomiphene) which exhibits estrogenic properties.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound's therapeutic effect is centered on its modulation of the HPG axis, the primary hormonal feedback loop governing testosterone production and spermatogenesis.
2.1. The HPG Axis Negative Feedback Loop In males, the hypothalamus secretes GnRH, which stimulates the anterior pituitary gland to release LH and FSH. LH acts on the Leydig cells within the testes to promote the synthesis of testosterone. FSH is crucial for supporting spermatogenesis in the Sertoli cells. Testosterone, and its aromatized metabolite estradiol, exert negative feedback on both the hypothalamus and the pituitary, inhibiting the release of GnRH, LH, and FSH to maintain hormonal homeostasis.
2.2. This compound's Interruption of Negative Feedback this compound functions as a competitive antagonist of estrogen receptors in the hypothalamus and pituitary gland. By blocking these receptors, it prevents estradiol from exerting its negative feedback. The hypothalamus and pituitary perceive a state of low estrogen, which leads to an increased release of GnRH and a subsequent surge in LH and FSH production from the pituitary. The elevated LH levels then stimulate the testicular Leydig cells to increase the synthesis and secretion of testosterone, effectively restoring the body's natural production of the hormone.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound.
Quantitative Data Summary
Multiple clinical trials have quantified the effects of this compound on key hormonal and reproductive parameters. The data consistently show a significant increase in gonadotropins and testosterone, contrasting with the suppressive effects of exogenous testosterone.
Table 1: Hormonal Changes with this compound vs. Topical Testosterone and Placebo
| Parameter | This compound (12.5 mg) | This compound (25 mg) | Topical Testosterone | Placebo |
|---|---|---|---|---|
| Change in Total Testosterone (ng/dL) | Significant Increase | Significant Increase | Significant Increase | Little to No Change |
| Change in LH (mIU/mL) | +5.1 | +7.4 | -4.4 | Little to No Change |
| Change in FSH (mIU/mL) | +4.8 | +6.9 | -2.4 | Little to No Change |
Source: Data compiled from a randomized phase IIB study.
Table 2: Comparison of Hormonal Changes between this compound and Clomiphene
| Parameter | This compound | Clomiphene | P-value |
|---|---|---|---|
| Median Change in Testosterone (ng/dL) | +166 | +98 | 0.20 |
| Median Change in Estradiol (pg/mL) | -5.92 | +17.50 | 0.001 |
Source: Retrospective study comparing patients switched from clomiphene to this compound.
Table 3: Effects on Spermatogenesis
| Treatment Group | Effect on Sperm Concentration |
|---|---|
| This compound (12.5 mg & 25 mg) | Maintained in the normal range. |
| Topical Testosterone | Marked reduction in spermatogenesis. |
Source: Phase III studies in men with secondary hypogonadism.
Experimental Protocols
Detailed methodologies are critical for the evaluation of this compound's efficacy and safety. Below are representative protocols for both clinical and preclinical studies.
5.1. Clinical Trial Protocol (Phase III Example)
-
Objective: To determine the efficacy of daily oral this compound citrate compared to topical testosterone gel on serum testosterone and sperm counts in men with secondary hypogonadism.
-
Study Design: Randomized, double-blind, double-dummy, placebo-controlled, multicenter trial.
-
Participant Population: Overweight men aged 18-60 years with secondary hypogonadism, defined by two separate early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).
-
Intervention Arms:
-
This compound Citrate (12.5 mg/day) + Placebo Gel
-
This compound Citrate (25 mg/day) + Placebo Gel
-
Placebo Capsule + Topical Testosterone Gel (e.g., AndroGel® 1.62%)
-
Placebo Capsule + Placebo Gel
-
-
Treatment Duration: 16 weeks.
-
Primary Endpoints:
-
Change from baseline in morning total testosterone levels.
-
Maintenance of sperm concentration in the normal range (≥20 million/mL).
-
-
Secondary Endpoints: Changes from baseline in LH, FSH, and other hormonal markers.
-
Methodology:
-
Hormone Analysis: Blood samples are collected at baseline and specified intervals (e.g., weeks 4, 8, 12, 16). Serum is separated and analyzed for total testosterone, LH, and FSH using validated immunoassays.
-
Semen Analysis: Semen samples are collected at baseline and at the end of the treatment period. Analysis is performed according to World Health Organization (WHO) guidelines for sperm concentration, motility, and morphology.
-
5.2. Preclinical Animal Model Protocol
-
Objective: To evaluate the effect of this compound citrate on hormonal parameters and testicular histology in a rodent model of pharmacologically-induced hypogonadism.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Hypogonadism: Administer a GnRH antagonist (e.g., degarelix) via subcutaneous injection to suppress the HPG axis. A control group receives a vehicle injection.
-
Treatment Groups (n=8-10 per group):
-
Control (Vehicle for GnRH antagonist + Vehicle for this compound)
-
Hypogonadal (GnRH antagonist + Vehicle for this compound)
-
This compound Low Dose (GnRH antagonist + this compound)
-
This compound High Dose (GnRH antagonist + this compound)
-
-
Administration: Administer this compound citrate daily via oral gavage for a period of 4-8 weeks.
-
Endpoint Analysis:
-
Testicular Histology: Euthanize animals and dissect the testes. Fix one testis in Bouin's solution, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E) to evaluate seminiferous tubule morphology and Leydig cell populations.
Conclusion
This compound citrate presents a distinct and advantageous mechanism for the treatment of secondary hypogonadism. By acting as an estrogen receptor antagonist at the hypothalamic and pituitary levels, it successfully interrupts the HPG axis's negative feedback loop, leading to increased endogenous production of LH, FSH, and testosterone. This "restoration" approach, as opposed to the "replacement" model of TRT, effectively normalizes serum testosterone while preserving, and in some cases enhancing, spermatogenesis. The quantitative data from clinical trials consistently support its efficacy and favorable profile concerning fertility. As such, this compound represents a pivotal therapeutic option for hypogonadal men, particularly those for whom maintaining fertility is a priority.
References
In-Vitro Binding Affinity of Enclomiphene to Estrogen Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of secondary hypogonadism in men.[1] Unlike its cis-isomer, zuclomiphene, this compound is primarily characterized by its estrogen antagonist properties.[1] A thorough understanding of its interaction with the two primary estrogen receptor (ER) subtypes, ER alpha (ERα) and ER beta (ERβ), at a molecular level is critical for elucidating its mechanism of action and for the development of next-generation SERMs with improved tissue selectivity and therapeutic profiles. This technical guide provides a comprehensive overview of the in-vitro studies on this compound's binding affinity to ERα and ERβ, detailing experimental methodologies and presenting the available quantitative data.
Core Concepts: Estrogen Receptor Subtypes and Ligand Binding
Estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. While they share structural similarities, their tissue distribution and transcriptional activities can differ significantly, leading to distinct physiological responses upon ligand binding. The binding affinity of a compound for each ER subtype is a key determinant of its pharmacological profile, influencing whether it acts as an agonist, antagonist, or mixed agonist/antagonist in a particular tissue.
The affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or, in competitive binding assays, by its inhibitory constant (Ki) or the concentration at which it displaces 50% of a radiolabeled ligand (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Quantitative Binding Affinity Data
The publicly available quantitative data on the direct comparative binding affinity of this compound and zuclomiphene to both ERα and ERβ is limited. The following tables summarize the currently accessible data from in-vitro studies.
Table 1: Binding Affinity of this compound Citrate for Estrogen Receptor Subtypes
| Compound | Estrogen Receptor Subtype | Binding Affinity (IC50) | Assay Type | Reference |
| This compound Citrate | ERα | 4.56 nM | Competitive Radioligand Binding Assay | [1] |
| This compound Citrate | ERβ | Data not available | - | [1] |
Table 2: Relative Binding Affinity of Clomiphene Isomers to Nuclear Estrogen Receptor (Subtype not Differentiated)
| Compound | Relative Binding Affinity (% of Estradiol) | Assay Type | Reference |
| This compound | 2% | Competitive Binding Assay | [2] |
| Zuclomiphene | < 0.5% | Competitive Binding Assay |
Note: The data in Table 2 does not differentiate between ERα and ERβ and should be interpreted with caution when assessing subtype selectivity.
Experimental Protocols
The determination of in-vitro binding affinity of compounds like this compound to estrogen receptors is predominantly carried out using competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [³H]-estradiol) for binding to a specific estrogen receptor subtype.
4.1.1 Materials and Reagents
-
Estrogen Receptors: Recombinant human ERα and ERβ proteins.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: this compound citrate, zuclomiphene citrate.
-
Reference Compound: 17β-estradiol (unlabeled).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to stabilize the receptor and reduce non-specific binding.
-
Separation Medium: Hydroxyapatite slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail: For quantification of radioactivity.
4.1.2 Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay for determining the binding affinity of this compound to ERα and ERβ.
4.1.3 Detailed Protocol Steps
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the unlabeled reference ligand (17β-estradiol) in the assay buffer.
-
Dilute the radioligand ([³H]-estradiol) in the assay buffer to a final concentration typically at or below its Kd for the receptors.
-
Dilute the recombinant ERα and ERβ proteins in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
Total Binding: In appropriate tubes or wells, combine the assay buffer, a fixed concentration of the radioligand, and the receptor preparation.
-
Non-Specific Binding (NSB): In a separate set of tubes, combine the assay buffer, the radioligand, the receptor preparation, and a saturating concentration of the unlabeled reference ligand (17β-estradiol). This measures the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: In a series of tubes, combine the assay buffer, the radioligand, the receptor preparation, and increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. Common methods include:
-
Filtration: Rapidly filtering the incubation mixture through glass fiber filters, which retain the receptor-ligand complexes.
-
Hydroxyapatite (HAP) Assay: Adding a slurry of HAP, which binds the receptor-ligand complexes, followed by centrifugation and washing.
-
-
Detection: Quantify the amount of radioactivity in the bound fraction using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is typically done using non-linear regression analysis.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound's primary mechanism of action as an estrogen receptor antagonist involves blocking the negative feedback loop of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis. This leads to an increase in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn stimulates the testes to produce more testosterone.
The following diagram illustrates this signaling pathway.
Discussion and Future Directions
The available in-vitro data, although limited, suggests that this compound is a potent antagonist at the ERα. However, the lack of comprehensive, comparative binding data for both this compound and zuclomiphene at ERα and ERβ represents a significant knowledge gap. Future research should prioritize conducting head-to-head competitive binding assays using recombinant human ERα and ERβ to definitively characterize and compare the binding affinities and subtype selectivities of these two isomers. Such studies are essential for a more complete understanding of their individual pharmacological profiles and for informing the rational design of new SERMs with optimized therapeutic properties. Furthermore, functional assays that measure the agonistic or antagonistic activity of these compounds at each receptor subtype are crucial to complement the binding data and provide a more complete picture of their molecular pharmacology.
References
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Enclomiphene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene is a non-steroidal, selective estrogen receptor modulator (SERM) and the (E)-stereoisomer of clomiphene citrate.[1] Unlike its corresponding (Z)-isomer, zuclomiphene, which exhibits more estrogenic properties, this compound functions primarily as a potent estrogen receptor (ER) antagonist.[1] This antagonistic activity is the cornerstone of its mechanism of action, particularly in its application for treating secondary hypogonadism in men.[1][2] By selectively blocking estrogen receptors in the hypothalamus and pituitary gland, this compound disrupts the negative feedback loop that estrogen normally exerts on the male reproductive axis.[3] This action initiates a cascade of downstream signaling events that restore endogenous testosterone production without suppressing the gonadotropic hormones necessary for spermatogenesis, offering a distinct advantage over traditional testosterone replacement therapy (TRT).
This technical guide provides a detailed examination of the downstream signaling pathways modulated by this compound, presents quantitative data from clinical investigations, outlines key experimental protocols for studying its activity, and visualizes the core biological and experimental processes.
Core Mechanism of Action: Estrogen Receptor Antagonism
The primary molecular target of this compound is the estrogen receptor, with its therapeutic effect derived from competitive antagonism. In the context of the male hypothalamic-pituitary-gonadal (HPG) axis, estradiol (the primary estrogen) acts as a critical negative regulator. It binds to estrogen receptors in the hypothalamus and pituitary gland, signaling them to reduce the output of gonadotropins, thereby downregulating testosterone synthesis.
This compound, by binding to these same receptors, prevents estradiol from exerting its inhibitory effects. This blockade is interpreted by the hypothalamus and pituitary as a state of low estrogen, which triggers a compensatory increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion.
Primary Downstream Signaling Pathway: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
The most significant downstream effect of this compound is the stimulation of the HPG axis. The signaling cascade proceeds as follows:
-
Hypothalamus: this compound acts as an ER antagonist at the hypothalamic level, blocking the negative feedback from circulating estradiol. This disinhibition leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH).
-
Anterior Pituitary: GnRH travels through the hypophyseal portal system to the anterior pituitary gland. It stimulates gonadotroph cells to synthesize and secrete two critical hormones: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This compound's antagonist action at the pituitary level further enhances this release.
-
Testes: LH and FSH travel through the bloodstream to the testes, where they stimulate two distinct cell populations:
-
LH acts on the Leydig cells, stimulating the steroidogenic pathway to increase the production and secretion of testosterone.
-
FSH primarily acts on the Sertoli cells within the seminiferous tubules, promoting spermatogenesis and the production of sperm.
-
The net result is a sustained increase in serum LH, FSH, and total testosterone levels, effectively restoring hormonal balance in men with secondary hypogonadism.
References
The Isomeric Purity of Enclomiphene: A Technical Guide to its Historical Development, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enclomiphene, the (E)-isomer of clomiphene, has emerged as a significant therapeutic agent, distinct from its cis-isomer, zuclomiphene. This technical guide provides an in-depth exploration of the historical development and discovery of this compound as a pure isomer. It details the experimental methodologies for its separation and characterization, presents quantitative data on its pharmacological properties, and elucidates its mechanism of action through detailed signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Historical Development and Discovery
The journey to isolating this compound began with the clinical use of clomiphene citrate, a non-steroidal selective estrogen receptor modulator (SERM), for the treatment of ovulatory dysfunction.[1] Clomiphene citrate, first approved for clinical use in 1967, is a racemic mixture of two geometric isomers: this compound ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene).[1][2] Early research revealed that these isomers possess distinct pharmacological profiles. This compound acts primarily as an estrogen receptor antagonist, while zuclomiphene exhibits both estrogenic and anti-estrogenic properties.[1][3]
The recognition of these differing activities spurred the development of methods to separate and characterize the individual isomers. The initial goal was to understand the contribution of each isomer to the overall therapeutic effect and side-effect profile of clomiphene citrate. It was discovered that this compound is the isomer primarily responsible for the desired anti-estrogenic effects that stimulate the hypothalamic-pituitary-gonadal (HPG) axis, leading to increased gonadotropin secretion and subsequent testosterone production in men. In contrast, the estrogenic activity of zuclomiphene was found to be associated with certain adverse effects. This understanding drove the pursuit of this compound as a pure, single-isomer therapeutic agent.
Physicochemical and Pharmacokinetic Properties
The differential properties of this compound and zuclomiphene are rooted in their stereochemistry, which influences their interaction with the estrogen receptor and their metabolic fate.
Receptor Binding Affinity
While comprehensive comparative studies providing specific Ki or IC50 values for both isomers at estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are limited in publicly available literature, relative binding affinity studies have been conducted. One study reported the relative binding affinity of this compound for the nuclear estrogen receptor (RE) as 2% of that of estradiol, while zuclomiphene's affinity was less than 0.5%. This suggests that this compound is a more potent binder to the estrogen receptor than zuclomiphene.
Table 1: Relative Binding Affinities of Clomiphene Isomers for the Estrogen Receptor (RE)
| Compound | Relative Binding Affinity (%) (Estradiol = 100%) |
| This compound | 2 |
| Zuclomiphene | < 0.5 |
Data sourced from a study on MCF-7 human mammary carcinoma cells.
Pharmacokinetics
The pharmacokinetic profiles of this compound and zuclomiphene differ significantly, particularly in their elimination half-lives.
Table 2: Pharmacokinetic Parameters of this compound and Zuclomiphene
| Parameter | This compound | Zuclomiphene |
| Elimination Half-life | ~10 hours | ~30 days |
| Metabolism | Primarily hepatic, via CYP2D6 and CYP3A4 | Primarily hepatic |
| Accumulation with Chronic Dosing | Minimal | Significant |
Data compiled from various pharmacokinetic studies.
The shorter half-life of this compound leads to less accumulation in the body with chronic dosing compared to zuclomiphene, which has a prolonged half-life. This difference is a key factor in the development of this compound as a monotherapy, as the accumulation of the more estrogenic zuclomiphene is thought to contribute to some of the adverse effects associated with clomiphene citrate.
Clinical Efficacy in Male Hypogonadism
Numerous clinical trials have investigated the efficacy of this compound citrate in treating secondary male hypogonadism. A systematic review and meta-analysis of randomized controlled trials provides robust evidence of its effects on key hormones of the HPG axis.
Table 3: Summary of Hormonal Changes in Men with Secondary Hypogonadism Treated with this compound Citrate (Meta-analysis Data)
| Hormone | Mean Difference (MD) vs. Placebo | 95% Confidence Interval (CI) |
| Total Testosterone (ng/dL) | 273.76 | 191.87 - 355.66 |
| Luteinizing Hormone (LH) (IU/L) | 4.66 | 3.37 - 5.94 |
| Follicle-Stimulating Hormone (FSH) (IU/L) | 4.59 | 2.88 - 6.30 |
Data from a systematic review and meta-analysis of randomized controlled trials.
Table 4: Representative Data from a Clinical Trial of this compound Citrate in Men with Secondary Hypogonadism
| Treatment Group | Baseline Total Testosterone (ng/dL) | Post-treatment Total Testosterone (ng/dL) | Change in LH (IU/L) | Change in FSH (IU/L) |
| This compound Citrate (25 mg/day) | 250 ± 50 | 604 ± 160 | +4.5 ± 1.5 | +3.5 ± 1.2 |
| Placebo | 245 ± 55 | 230 ± 60 | -0.5 ± 1.0 | -0.3 ± 0.8 |
Values are presented as mean ± standard deviation. Data are illustrative and compiled from representative clinical trial findings.
Experimental Protocols
Synthesis of Isomerically Pure this compound Citrate
The synthesis of this compound as a pure isomer can be achieved through stereospecific synthesis routes. A common approach involves the following key steps:
-
Starting Material: 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.
-
Dehydration: The starting material is dissolved in a suitable solvent (e.g., dichloromethane) and dehydrated using a mineral acid (e.g., HCl) to produce a 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt.
-
Chlorination: The resulting salt is then chlorinated with a chlorinating agent (e.g., N-chlorosuccinimide) to form a mixture of (E)- and (Z)-clomiphene isomers.
-
Isomer Separation: The isomers are separated using chromatographic techniques (as detailed in Section 4.2).
-
Salt Formation: The purified this compound free base is then reacted with citric acid in a suitable solvent (e.g., ethanol) to precipitate this compound citrate. The precipitate is then filtered, washed, and dried.
A detailed workflow for the synthesis and purification is presented below.
Caption: Workflow for the Synthesis and Purification of this compound Citrate.
Separation of this compound and Zuclomiphene by Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To isolate pure this compound from a mixture of clomiphene isomers.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.
Procedure:
-
Sample Preparation: Dissolve the clomiphene isomer mixture in the initial mobile phase composition.
-
Injection: Inject a suitable volume of the sample onto the column.
-
Elution: Run the gradient elution program.
-
Detection: Monitor the eluent at a wavelength of approximately 292 nm.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak, which typically elutes before the zuclomiphene peak in reversed-phase chromatography.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure to obtain the purified this compound.
In Vitro Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the estrogen receptor subtypes ERα and ERβ.
Principle: A competitive radioligand binding assay is used, where the test compound (this compound) competes with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Materials:
-
Recombinant human ERα and ERβ proteins
-
[³H]-estradiol (radioligand)
-
This compound citrate (test compound)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail and counter
Procedure:
-
Incubation: Incubate a fixed concentration of the estrogen receptor and [³H]-estradiol with varying concentrations of this compound.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the logarithm of the this compound concentration to generate a competition curve.
-
IC50 Determination: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Ki Calculation: Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as an estrogen receptor antagonist in the hypothalamus and pituitary gland. This antagonism disrupts the negative feedback loop of estrogen on the HPG axis, leading to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. The increased GnRH stimulation of the pituitary gonadotropes results in enhanced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In men, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH supports spermatogenesis.
The intracellular signaling cascade following this compound's binding to the estrogen receptor in pituitary gonadotropes involves a complex interplay of signaling molecules. While the complete downstream pathway is still under investigation, it is understood to involve the modulation of gene transcription for gonadotropin subunits.
Caption: this compound's Mechanism of Action on the HPG Axis.
Conclusion
The development of this compound as a pure isomer represents a significant advancement in the field of selective estrogen receptor modulation. Its distinct antagonistic properties at the estrogen receptor, coupled with a favorable pharmacokinetic profile, make it a targeted therapy for conditions such as secondary male hypogonadism. This technical guide has provided a comprehensive overview of its historical discovery, quantitative pharmacological data, detailed experimental protocols for its characterization, and a clear elucidation of its mechanism of action. This information serves as a valuable resource for ongoing research and development in this area.
References
Methodological & Application
Application Notes and Protocols for Assessing the Anti-Estrogenic Activity of Enclomiphene in Cell Culture
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data for testing the anti-estrogenic activity of enclomiphene using various in vitro cell culture assays.
Introduction
This compound is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1][2] It primarily functions as an estrogen receptor (ER) antagonist, particularly at the hypothalamus and pituitary gland, which leads to an increase in gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) secretion.[1][3] This ultimately stimulates testosterone production in men.[1] In cell-based assays, this compound's anti-estrogenic activity can be characterized by its ability to compete with estradiol for ER binding, inhibit estrogen-induced gene expression, and block the proliferative effects of estrogen on ER-positive cells.
Key Concepts and Signaling Pathways
This compound exerts its anti-estrogenic effects by competitively binding to estrogen receptors (ERα and ERβ), thereby preventing the binding of estradiol and subsequent activation of downstream signaling pathways. This blockade inhibits the transcription of estrogen-responsive genes that are crucial for cell proliferation and other estrogen-mediated effects.
Data Presentation
The following table summarizes quantitative data for this compound's anti-estrogenic activity from various in vitro assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| ERα Competitive Binding Assay | Recombinant Human ERα | IC50 | 4.56 nM | |
| ERE-Luciferase Reporter Assay | MCF-7 or T47D | IC50 | To be determined experimentally | |
| Cell Proliferation Assay | MCF-7 | IC50 | To be determined experimentally |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ERα Competitive Binding Assay
This assay quantifies the affinity of this compound for ERα by measuring its ability to compete with a radiolabeled estrogen.
Materials:
-
Recombinant human ERα protein
-
[³H]-Estradiol (radioligand)
-
This compound citrate
-
Assay buffer (e.g., Tris-HCl with additives)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound citrate and unlabeled 17β-estradiol (for the standard curve) in the assay buffer. Dilute [³H]-Estradiol to a final concentration of approximately 0.1-1.0 nM. Dilute the recombinant ERα protein in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted this compound or unlabeled estradiol, and the diluted ERα protein.
-
Binding Reaction: Initiate the binding by adding the diluted [³H]-Estradiol to all wells. Include wells with a high concentration of unlabeled estradiol to determine non-specific binding.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
References
Application Notes and Protocols for In-Vivo Dissolution and Administration of Enclomiphene Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enclomiphene citrate, the trans-isomer of clomiphene citrate, is a selective estrogen receptor modulator (SERM) that acts as a non-steroidal estrogen receptor antagonist.[1] It is a valuable investigational compound for in-vivo studies related to endocrinology, reproductive biology, and drug development. Its primary mechanism of action involves the antagonism of estrogen receptors at the hypothalamus and pituitary gland, leading to an increase in gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion.[2][3] This ultimately stimulates endogenous testosterone production and supports spermatogenesis, making it a subject of interest for conditions like secondary hypogonadism.[4][5]
These application notes provide detailed protocols and best practices for the dissolution and in-vivo administration of this compound citrate, with a focus on rodent models. The information is intended to guide researchers in designing and executing robust and reproducible preclinical studies.
Physicochemical Properties and Solubility
This compound citrate is a crystalline solid. Its solubility is a critical factor for preparing appropriate formulations for in-vivo studies.
Table 1: Solubility of this compound Citrate in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL | |
| Ethanol | 2 - 5 mg/mL | |
| Water | Poorly soluble to insoluble |
Due to its low aqueous solubility, this compound citrate is typically prepared as a suspension or in a vehicle containing solubilizing agents for in-vivo administration.
Best Practices for Dissolution and Formulation
Proper dissolution and formulation are paramount for accurate and consistent dosing in in-vivo experiments. It is recommended to prepare fresh solutions or suspensions daily to ensure stability.
Recommended Vehicles for Oral Administration in Rodents:
-
Aqueous Suspension: A commonly used vehicle is a suspension in a solution of 0.25% polysorbate 80 and 0.5% methylcellulose in purified water.
-
Corn Oil: this compound citrate can be dissolved in corn oil.
-
PEG300-based formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been described as a suitable vehicle.
Protocol 1: Preparation of this compound Citrate Suspension for Oral Gavage
Materials:
-
This compound citrate powder
-
0.25% Polysorbate 80 solution
-
0.5% Methylcellulose solution
-
Purified water
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount: Determine the total amount of this compound citrate needed based on the desired dose, the number of animals, and the dosing volume.
-
Weigh the compound: Accurately weigh the this compound citrate powder using an analytical balance.
-
Prepare the vehicle: Prepare a fresh solution of 0.25% polysorbate 80 and 0.5% methylcellulose in purified water.
-
Create the suspension:
-
In a sterile conical tube, add a small volume of the vehicle to the weighed this compound citrate powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
-
Ensure homogeneity: Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
In-Vivo Administration Protocols
Oral gavage is the most common and clinically relevant route of administration for this compound citrate in rodent studies.
Table 2: Reported In-Vivo Dosages of this compound Citrate in Rodent Studies
| Species | Dosage Range | Administration Route | Observed Effects | Reference |
| Male Mice | 4 - 40 mg/kg/day | Oral Gavage | Increased testosterone production | |
| Male Rats | 0.05 - 5.0 mg/kg/day | Oral Gavage | Effects on gonadotropins and testosterone | |
| Male Rats | 0.5 - 5.0 mg/kg/day (suggested) | Oral Gavage | To counteract induced hypogonadism |
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound citrate suspension
-
Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long)
-
Syringes
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each rat accurately to calculate the precise volume of the suspension to be administered. The maximum recommended dosing volume for rats is 10-20 ml/kg.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the rat, with the tip at the mouth and the end at the last rib.
-
Gently insert the bulbous tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube is passed.
-
Caution: If any resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound citrate suspension.
-
Post-administration Monitoring: After administration, gently remove the needle and return the animal to its cage. Monitor the animal for a few minutes for any signs of distress, such as labored breathing.
Signaling Pathway and Mechanism of Action
This compound citrate acts as an antagonist on estrogen receptors, primarily in the hypothalamus. This blocks the negative feedback mechanism of estrogen, leading to an increase in the pulsatile release of GnRH. GnRH then stimulates the anterior pituitary to secrete LH and FSH. LH acts on the Leydig cells in the testes to increase testosterone synthesis, while FSH is crucial for spermatogenesis.
Caption: Signaling pathway of this compound citrate in the hypothalamic-pituitary-gonadal axis.
Experimental Workflow for In-Vivo Studies
A typical experimental workflow for evaluating the effects of this compound citrate in a rodent model of hypogonadism is outlined below.
Caption: General experimental workflow for an in-vivo rodent study investigating this compound citrate.
Pharmacokinetics and Metabolism
This compound is readily absorbed after oral administration. In-vitro studies have indicated that the metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6. The pharmacokinetic profile can vary between species, which should be a consideration in experimental design and data interpretation.
Endpoint Analysis
Hormone Analysis:
-
Serum levels of testosterone, LH, and FSH are key endpoints for assessing the efficacy of this compound citrate.
-
Blood samples can be collected via various methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Commercially available, species-specific ELISA kits are commonly used for hormone quantification.
Semen Analysis and Testicular Histology:
-
To assess the impact on spermatogenesis, semen analysis can be performed to evaluate sperm concentration, motility, and morphology.
-
Testicular histology, typically involving H&E staining of fixed and sectioned testes, can provide valuable information on the structural integrity of the seminiferous tubules and the different stages of spermatogenesis.
Conclusion
The successful in-vivo investigation of this compound citrate relies on meticulous attention to its dissolution, formulation, and administration. By following these best practices and detailed protocols, researchers can ensure the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound. It is crucial to perform dose-response studies to determine the optimal dosage for a specific research question and animal model.
References
- 1. CYP2D6 is primarily responsible for the metabolism of clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an estrogen receptor antagonist for the treatment of testosterone deficiency in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound citrate: A treatment that maintains fertility in men with secondary hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
Enclomiphene Dose-Response Studies in Animal Models of Secondary Hypogonadism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical dose-response studies of enclomiphene in animal models of secondary hypogonadism. This document includes detailed experimental protocols for inducing secondary hypogonadism in rodent models, along with available data on the hormonal effects of this compound. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and pharmacodynamics of this compound citrate.
Introduction
This compound citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM). It acts as an estrogen receptor antagonist, primarily at the hypothalamus and pituitary gland.[1] By blocking the negative feedback of estrogen, this compound leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The subsequent increase in LH stimulates the Leydig cells in the testes to produce more testosterone.[1] This mechanism of action makes this compound a promising therapeutic candidate for secondary hypogonadism, a condition characterized by low testosterone levels due to dysfunction of the hypothalamus or pituitary gland.
Signaling Pathway and Experimental Workflow
The therapeutic action of this compound is centered on the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. The following diagrams illustrate the signaling pathway and a general experimental workflow for preclinical evaluation.
This compound's Mechanism of Action on the HPG Axis.
General Experimental Workflow for Preclinical Studies.
Quantitative Data from Animal Studies
Preclinical data on this compound in animal models of secondary hypogonadism are limited. The following tables summarize the available dose-response data from studies in male mice and baboons. It is important to note that the mice in this study were not explicitly models of secondary hypogonadism but were used to assess the differential effects of clomiphene isomers.
Table 1: Effects of this compound Citrate on Serum Hormones in Male Mice [2]
| Treatment Group (Oral Gavage) | Dose (mg/kg/day) | Serum Testosterone | Serum FSH | Serum LH |
| Placebo | 0 | Baseline | Baseline | Baseline |
| This compound Citrate | 4 | Positive effect on production | No significant effect | No significant effect |
| This compound Citrate | 40 | Positive effect on production | No significant effect | No significant effect |
Note: The study reported a "positive effect" on testosterone production without providing specific quantitative values in the abstract. The study also noted no significant effects on testicular histology with this compound treatment.[2]
Table 2: Effects of this compound on Serum Testosterone in Baboons
| Treatment Group | Dose (mg/kg/day) | Duration | Baseline Testosterone (ng/dL) | Post-treatment Testosterone (ng/dL) |
| This compound | 1.5 | 12 days | 170 | 1,144 (p=0.03) |
Note: This early study did not observe statistically significant increases in LH or FSH levels in the this compound-treated baboons.
Experimental Protocols
Protocol 1: Induction of Secondary Hypogonadism in Rodents
A. Letrozole-Induced Hypogonadotropic Hypogonadism in Rats
This model utilizes a non-steroidal aromatase inhibitor to block the conversion of androgens to estrogens, leading to a state of low estrogen and subsequent disruption of the HPG axis.
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Acclimation: House animals for at least one week prior to the experiment under standard laboratory conditions.
-
Drug Preparation: Prepare a suspension of letrozole in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer letrozole orally via gavage at a dose of 0.25-1.0 mg/kg/day for 4-8 weeks. A pilot study is recommended to determine the optimal dose and duration to achieve the desired level of hypogonadism.
-
Control Group: Administer the vehicle alone.
-
Confirmation of Hypogonadism: Collect blood samples to confirm a significant decrease in serum testosterone levels before initiating this compound treatment.
B. GnRH Antagonist-Induced Hypogonadism in Rodents
This model uses a GnRH antagonist to directly suppress the pituitary release of LH and FSH.
-
Animals: Adult male mice or rats.
-
Acclimation: House animals for at least one week prior to the experiment.
-
GnRH Antagonist Selection: Utilize a potent GnRH antagonist such as degarelix or acyline.
-
Administration: Administer the GnRH antagonist via subcutaneous injection. A reported dosage for a GnRH antagonist like [Ac-delta 3-Pro1,pC1-D-Phe2,D- Trp3,6,N alpha MeLeu7]-GnRH in rats is 1 mg daily.
-
Confirmation of Hypogonadism: Monitor for a sharp decrease in plasma testosterone, which can occur within two weeks.
Protocol 2: this compound Citrate Dose-Response Administration
-
Drug Preparation: Prepare this compound citrate in a suitable vehicle for the chosen route of administration (e.g., corn oil or 0.5% carboxymethylcellulose for oral gavage; sterile saline for subcutaneous injection).
-
Dosage Selection: Based on limited preclinical data and extrapolations from clomiphene citrate studies, a suggested starting range for this compound citrate in a rodent model of hypogonadism is between 0.5 and 5.0 mg/kg/day. A pilot dose-ranging study is crucial to determine the optimal therapeutic dose.
-
Administration: Administer this compound citrate daily for a period of 2 to 4 weeks. Oral gavage is a common and clinically relevant route of administration.
-
Control Groups: Include a vehicle control group receiving the same volume of the vehicle solution and a positive control group (e.g., testosterone replacement) if applicable.
Protocol 3: Endpoint Analysis
A. Hormone Analysis
-
Blood Collection: Collect blood samples at baseline, after induction of hypogonadism, and at the end of the study.
-
Serum Preparation: Allow blood to clot at room temperature, then centrifuge at 1,000-2,000 x g for 15 minutes to separate the serum. Store serum samples at -80°C until analysis.
-
Hormone Measurement: Use commercially available, species-specific ELISA kits for testosterone, LH, and FSH. Follow the manufacturer's instructions.
B. Reproductive Organ Weight Measurement
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the testes and seminal vesicles.
-
Weighing: Blot the organs to remove excess fluid and weigh them individually.
-
Data Normalization: Organ weights can be presented as absolute weights or as a ratio to body weight (organ-to-body weight ratio) to account for differences in animal size.
Concluding Remarks
The available preclinical data, although limited, suggests that this compound citrate has the potential to increase testosterone production in animal models. The provided protocols offer a framework for conducting more detailed dose-response studies to further elucidate the efficacy and safety profile of this compound in the context of secondary hypogonadism. Future research should focus on establishing a clear dose-dependent relationship between this compound administration and hormonal and physiological outcomes in well-defined animal models of secondary hypogonadism.
References
Application Notes: The Use of Enclomiphene in Neuroendocrine Feedback Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
Enclomiphene citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM) that has garnered significant interest for its application in studying and treating disorders of the male neuroendocrine system, particularly secondary hypogonadism.[1][2][3] Unlike exogenous testosterone therapies that suppress the hypothalamic-pituitary-gonadal (HPG) axis, this compound stimulates the body's endogenous production of testosterone.[4][5] This unique mechanism makes it an invaluable tool for researchers investigating the intricacies of hormonal feedback loops.
2. Mechanism of Action
This compound functions primarily as an estrogen receptor antagonist at the level of the hypothalamus and pituitary gland. In the male neuroendocrine system, estradiol (metabolized from testosterone) exerts negative feedback on the hypothalamus, suppressing the release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, reduces the pituitary's secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
By blocking these estrogen receptors, this compound disrupts this negative feedback loop. The hypothalamus perceives a state of low estrogen, leading to an increased pulsatile release of GnRH. This stimulates the anterior pituitary to secrete more LH and FSH. Elevated LH acts on the Leydig cells in the testes to increase testosterone production, while FSH supports spermatogenesis in the Sertoli cells. This targeted action allows for the restoration of the HPG axis, making this compound a precise agent for studying feedback sensitivity and pituitary function.
3. Application in Neuroendocrine Research
This compound is particularly useful for:
-
Investigating Secondary Hypogonadism: It serves as a tool to probe the functionality of the HPG axis in men with low or normal gonadotropin levels alongside low testosterone.
-
Differentiating from Exogenous Hormones: Unlike direct testosterone replacement which suppresses LH and FSH, this compound increases these hormones. This contrast allows for studies comparing the downstream physiological effects of restoring the natural hormonal axis versus bypassing it.
-
Fertility Studies: Because it promotes spermatogenesis by increasing FSH and intratesticular testosterone, it is an ideal compound for studying hormonal control of male fertility without the confounding factor of gonadotropin suppression seen with TRT.
Quantitative Data Summary
The following tables summarize data from clinical studies evaluating this compound's effect on key neuroendocrine parameters.
Table 1: Dose-Dependent Increase in Total Testosterone (T) with this compound.
| Daily Dosage | Mean Total T (ng/dL) at Day 14 | Mean Total T (ng/dL) at Week 6 |
|---|---|---|
| 12.5 mg | 412 ± 194 | - |
| 25 mg | 520 ± 160 | 604 |
| 50 mg | 589 ± 172 | - |
| Transdermal T | - | 500 |
| Baseline | <350 | <350 |
Table 2: Comparative Effects of this compound vs. Topical Testosterone (Topical T) and Placebo over 3 Months.
| Parameter | This compound (12.5 mg) | This compound (25 mg) | Topical T | Placebo |
|---|---|---|---|---|
| Change in LH (mIU/mL) | +5.1 | +7.4 | -4.4 | Little Change |
| Change in FSH (mIU/mL) | +4.8 | +6.9 | -2.4 | Little Change |
| Sperm Concentration | No significant difference from placebo | No significant difference from placebo | Significantly lower than this compound groups | - |
Table 3: Comparison of Hormonal Changes: this compound vs. Clomiphene Citrate.
| Parameter | This compound | Clomiphene Citrate | P-value |
|---|---|---|---|
| Median Testosterone Increase (ng/dL) | 166 | 98 | 0.20 |
| Median Estradiol Change (pg/mL) | -5.92 | +17.50 | 0.001 |
| Odds Ratio of Adverse Events | 0.18 (Lower Odds) | - | 0.02 |
Experimental Protocols
Protocol 1: Clinical Investigation in Men with Secondary Hypogonadism
This protocol is synthesized from methodologies used in Phase II and III clinical trials.
1. Subject Recruitment and Screening:
-
Inclusion Criteria: Identify male subjects (e.g., 18-60 years old) diagnosed with secondary hypogonadism. Diagnosis should be confirmed by two separate morning blood tests showing total testosterone levels <300 ng/dL, with LH and FSH levels in the low to normal range.
-
Exclusion Criteria: Exclude individuals with primary hypogonadism (elevated LH/FSH), known pituitary or hypothalamic tumors, or those who have used exogenous testosterone or other HPG-axis-altering therapies within a specified washout period.
2. Study Design:
-
Randomization: Employ a randomized, double-blind, placebo-controlled design.
-
Treatment Arms:
-
Group 1: Placebo, administered daily.
-
Group 2: this compound Citrate, 12.5 mg, administered orally daily.
-
Group 3: this compound Citrate, 25 mg, administered orally daily.
-
Group 4 (Optional Active Comparator): Topical Testosterone Gel (e.g., 1% gel), administered daily.
-
-
Duration: A treatment period of 3 to 6 months is typical to observe significant changes in both hormonal profiles and spermatogenesis.
3. Sample Collection and Analysis:
-
Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., monthly) and at the end of the study. Samples should be drawn in the morning to account for diurnal hormone variations.
-
Hormonal Analysis: Use validated immunoassays or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to measure total testosterone, free testosterone, LH, FSH, and estradiol.
-
Semen Analysis: Collect semen samples at baseline and at the end of the study after a recommended period of abstinence (e.g., 2-3 days). Analyze for sperm concentration, motility, and morphology according to WHO guidelines.
4. Data Interpretation:
-
Assess the change from baseline in hormone levels and semen parameters for each group.
-
Compare the this compound groups to both placebo (to establish efficacy) and the active comparator (to differentiate mechanism and effects).
-
Analyze for a dose-dependent response between the 12.5 mg and 25 mg this compound groups.
Protocol 2: Preclinical Evaluation in a Letrozole-Induced Rat Model
This protocol is based on a well-documented animal model to study hypogonadotropic hypogonadism and the restorative effects of this compound.
1. Animal Model and Induction:
-
Model: Use adult male Sprague-Dawley or Wistar rats.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Induction of Hypogonadism: Administer letrozole, a non-steroidal aromatase inhibitor, orally via gavage at a dose of 0.25-1.0 mg/kg/day for 4-8 weeks. This blocks estrogen synthesis, mimicking a key aspect of the condition this compound treats and allowing for evaluation of its efficacy in restoring the HPG axis. A control group should receive the vehicle alone to confirm induction.
2. Experimental Groups and Treatment:
-
After induction, divide animals into treatment groups (n=8-10 per group):
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Group 1: Vehicle Control (continues letrozole + this compound vehicle).
-
Group 2: this compound Citrate (low dose) + Letrozole.
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Group 3: this compound Citrate (medium dose) + Letrozole.
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Group 4: this compound Citrate (high dose) + Letrozole.
-
-
Dosing: Prepare this compound citrate solutions in a suitable vehicle (e.g., corn oil). Administer orally via gavage daily for a predetermined period (e.g., 4 weeks). The dose range should be selected based on preclinical data or allometric scaling from human doses.
3. Endpoint Analysis:
-
Hormonal Analysis: At the end of the study, collect blood via cardiac puncture. Separate serum and store at -80°C. Measure serum levels of Testosterone, LH, FSH, and Estradiol using rat-specific ELISA kits.
-
Semen Analysis: Euthanize the animals and dissect the epididymis. Mince the tissue in appropriate media (e.g., DMEM) to allow sperm to disperse. Assess sperm concentration, motility, and morphology using a hemocytometer and microscope.
-
Testicular Histology: Dissect and weigh the testes. Fix one testis in Bouin's solution or 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate the integrity of seminiferous tubules and the process of spermatogenesis.
4. Data Interpretation:
-
Compare hormonal and semen parameters across all groups to the vehicle control group.
-
Analyze the dose-response relationship of this compound on the measured endpoints.
-
Correlate histological findings with hormonal and sperm data to provide a comprehensive understanding of the treatment effect.
References
Investigating the Role of Estrogen in Male Physiology Using Enclomiphene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen, traditionally considered a female hormone, plays a crucial role in male physiology, modulating libido, erectile function, spermatogenesis, bone health, and cardiovascular function.[1][2][3][4] A critical tool for elucidating the specific actions of estrogen in men is enclomiphene citrate. This compound is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[5] Unlike its cis-isomer, zuclomiphene, which has estrogenic effects, this compound acts as a potent estrogen receptor antagonist, particularly at the hypothalamus and pituitary gland. This property makes it an invaluable investigative agent for understanding the impact of estrogen signaling in various physiological systems in males.
By blocking estrogen's negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, this compound stimulates the endogenous production of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to increased testosterone production by the testes and enhanced spermatogenesis, all while avoiding the confounding effects of exogenous testosterone administration. These application notes provide detailed protocols for utilizing this compound in both preclinical and clinical research settings to investigate the multifaceted role of estrogen in male physiology.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound's primary mechanism of action is the competitive antagonism of estrogen receptors in the hypothalamus. In the male HPG axis, testosterone is converted to estradiol by the enzyme aromatase. Estradiol then signals the hypothalamus to reduce the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). By blocking these estrogen receptors, this compound effectively removes this negative feedback loop, leading to an increased release of GnRH. GnRH then stimulates the anterior pituitary to secrete LH and FSH, which in turn stimulate the Leydig cells of the testes to produce testosterone and support spermatogenesis, respectively.
This compound's Mechanism of Action on the HPG Axis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound on male hormonal profiles and semen parameters.
Table 1: Hormonal Changes in Hypogonadal Men Treated with this compound Citrate
| Study | Treatment Group (daily dose) | Duration | Baseline Total Testosterone (ng/dL) | End of Treatment Total Testosterone (ng/dL) | Change in LH (mIU/mL) | Change in FSH (mIU/mL) |
| Wiehle et al. (2014) | This compound 12.5 mg | 3 months | <250 | ~500-600 | +5.1 | +4.8 |
| Wiehle et al. (2014) | This compound 25 mg | 3 months | <250 | ~500-600 | +7.4 | +6.9 |
| Wiehle et al. (2013) | This compound 6.25 mg | 6 weeks | <350 | - | Increased | Increased |
| Wiehle et al. (2013) | This compound 12.5 mg | 6 weeks | <350 | - | Increased | Increased |
| Wiehle et al. (2013) | This compound 25 mg | 6 weeks | <350 | 604 ± 160 | Increased | Increased |
| Kaminetsky et al. | This compound | 3 months | <300 | Increased to normal range | Increased | Increased |
Table 2: Effects of this compound Citrate vs. Topical Testosterone on Semen Parameters
| Study | Treatment Group (daily dose) | Duration | Change in Sperm Concentration (x10^6/mL) |
| Wiehle et al. (2014) | This compound 12.5 mg | 3 months | Not significantly different from placebo |
| Wiehle et al. (2014) | This compound 25 mg | 3 months | Not significantly different from placebo |
| Wiehle et al. (2014) | Topical Testosterone 1% | 3 months | Significantly lower than this compound groups |
| Kaminetsky et al. | This compound | 3-6 months | Maintained or increased |
| Kaminetsky et al. | Topical Testosterone | 3-6 months | Marked reduction |
Experimental Protocols
Preclinical Investigation in Rodent Models
This protocol outlines the use of this compound in a letrozole-induced model of hypogonadotropic hypogonadism in adult male rats to investigate its effects on the HPG axis and spermatogenesis.
1. Induction of Hypogonadotropic Hypogonadism:
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Animals: Adult male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Letrozole Administration:
-
Prepare a suspension of letrozole in a vehicle such as 0.5% carboxymethyl cellulose.
-
Administer letrozole orally via gavage at a dose of 0.25-1.0 mg/kg/day for 4-8 weeks. The optimal dose and duration should be determined in a pilot study.
-
Include a vehicle control group receiving the vehicle alone.
-
-
Confirmation of Hypogonadism: Collect blood samples to confirm a significant decrease in serum testosterone levels before commencing this compound treatment.
2. This compound Citrate Administration:
-
Materials: this compound citrate powder, vehicle for administration (e.g., sterile water or saline for oral gavage).
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control (letrozole + vehicle for this compound)
-
This compound Citrate (low, medium, and high doses) + Letrozole
-
Positive Control (e.g., testosterone replacement) + Letrozole
-
-
Dosage: Based on available preclinical data, a starting dose range of 0.5 to 5.0 mg/kg/day via oral gavage is suggested. A pilot dose-ranging study is recommended.
-
Administration: Administer this compound citrate daily via oral gavage for 4-8 weeks.
3. Endpoint Analysis:
-
Hormonal Analysis:
-
Collect blood via cardiac puncture or tail vein at the end of the study.
-
Separate serum and store at -80°C until analysis.
-
Measure serum levels of Total and Free Testosterone, LH, FSH, and Estradiol using commercially available ELISA kits.
-
-
Semen Analysis:
-
Euthanize animals and dissect the epididymis.
-
Assess sperm concentration, motility, and morphology.
-
-
Testicular Histology:
-
Dissect, weigh, and fix testes in Bouin's solution or 10% neutral buffered formalin.
-
Process for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to evaluate testicular morphology.
-
Preclinical Experimental Workflow.
Clinical Investigation in Men with Secondary Hypogonadism
This protocol is based on the design of Phase III clinical trials (e.g., ZA-304, ZA-305) investigating the efficacy and safety of this compound citrate.
1. Subject Recruitment:
-
Inclusion Criteria:
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Overweight men aged 18-60 years.
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Confirmed secondary hypogonadism with early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L) on two separate occasions.
-
-
Exclusion Criteria:
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Use of testosterone therapy or other medications affecting the HPG axis within a specified washout period.
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History of prostate or breast cancer.
-
Uncontrolled hypertension or diabetes.
-
Hematocrit >54%.
-
2. Study Design:
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Randomized, double-blind, placebo-controlled, multicenter study.
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Treatment Arms:
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This compound Citrate (e.g., 12.5 mg daily)
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This compound Citrate (e.g., 25 mg daily)
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Placebo
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Active Comparator (e.g., topical testosterone gel)
-
-
Duration: 16 weeks of treatment.
3. Assessments:
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Baseline and Follow-up Visits:
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Collection of medical history and assessment of hypogonadal symptoms.
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Physical examinations.
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Blood sampling for hormonal analysis.
-
Semen sample collection.
-
-
Hormonal Analysis:
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Serum total testosterone, LH, and FSH measured at baseline and at specified intervals throughout the study (e.g., every 4 weeks).
-
-
Semen Analysis:
-
Semen samples collected at baseline and at the end of the treatment period to assess sperm concentration, motility, and morphology.
-
-
Safety Monitoring:
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Monitoring of adverse events, clinical laboratory parameters (including hematocrit and PSA), and vital signs.
-
Clinical Trial Experimental Workflow.
Conclusion
This compound citrate serves as a powerful and precise tool for investigating the role of estrogen in male physiology. Its selective estrogen receptor antagonism at the level of the hypothalamus and pituitary allows for the stimulation of endogenous testosterone production without the confounding variables of exogenous hormone administration. The protocols outlined in these application notes provide a framework for both preclinical and clinical studies to further elucidate the intricate involvement of estrogen in male health and disease. The use of this compound in such studies will undoubtedly contribute to a more comprehensive understanding of male endocrinology and may pave the way for novel therapeutic strategies for a variety of conditions.
References
Troubleshooting & Optimization
Overcoming solubility issues with enclomiphene citrate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with enclomiphene citrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound citrate?
Q2: Why is my this compound citrate not dissolving in my aqueous buffer?
The poor aqueous solubility of this compound citrate is a primary reason for dissolution challenges. Several factors can contribute to this issue:
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pH of the Solution: this compound citrate's solubility is highly pH-dependent. In neutral or alkaline aqueous solutions, it will exhibit very low solubility.
-
Temperature: While temperature can influence solubility, for compounds like this compound citrate, its effect might be minimal compared to pH and the use of solubilizing agents.
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Ionic Strength: The presence of salts in your buffer can either increase or decrease the solubility of the compound through the "salting-in" or "salting-out" effect.
-
Purity of the Compound: Impurities in the this compound citrate powder could potentially affect its dissolution characteristics.
Q3: Can I use organic solvents to dissolve this compound citrate first?
Yes, using a "stock solution" approach with an organic co-solvent is a common strategy. This compound citrate is soluble in organic solvents like ethanol, DMSO, and methanol. You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. However, be cautious about the final concentration of the organic solvent in your assay, as it may impact your experimental results, particularly in cell-based studies.
Troubleshooting Guide
Issue: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.
This is a common problem when the aqueous buffer cannot maintain the solubility of this compound citrate at the desired final concentration.
Solutions:
-
pH Adjustment: Lowering the pH of the aqueous buffer (e.g., to pH 3-5) can significantly increase the solubility of this compound citrate.
-
Use of Excipients: Incorporating solubilizing agents such as cyclodextrins can encapsulate the this compound citrate molecule, enhancing its aqueous solubility.
-
Co-solvent Concentration: It may be necessary to increase the percentage of the organic co-solvent in the final aqueous solution, but this must be balanced with the tolerance of your experimental system.
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment
This protocol details how to determine the effect of pH on the solubility of this compound citrate.
Materials:
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This compound citrate powder
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Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
A series of buffers (e.g., citrate, phosphate) at different pH values (e.g., 3, 4, 5, 6, 7, 7.4)
-
Vortex mixer
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Shaking incubator
-
HPLC system for quantification
Methodology:
-
Add an excess amount of this compound citrate powder to a known volume of each buffer solution in separate vials.
-
Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantify the concentration of dissolved this compound citrate in the filtrate using a validated HPLC method.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of a common cyclodextrin to improve the aqueous solubility of this compound citrate.
Materials:
-
This compound citrate powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Shaking incubator
-
HPLC system for quantification
Methodology:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of this compound citrate to each HP-β-CD solution.
-
Follow steps 2-6 from Protocol 1 to determine the solubility of this compound citrate at each HP-β-CD concentration.
-
Plot the concentration of dissolved this compound citrate against the concentration of HP-β-CD to determine the phase-solubility diagram.
Quantitative Data Summary
Table 1: Influence of pH on Clomiphene Citrate Solubility (Illustrative Data)
| pH | Approximate Solubility (mg/mL) |
| 3.0 | > 10 |
| 5.0 | ~1.0 |
| 7.4 | < 0.1 |
Note: This table presents illustrative data for the closely related clomiphene citrate to demonstrate the expected trend for this compound citrate.
Table 2: Effect of HP-β-CD on this compound Citrate Solubility (Hypothetical Data)
| HP-β-CD Concentration (% w/v) | This compound Citrate Solubility (µg/mL) |
| 0 | < 5 |
| 1 | 50 |
| 2 | 120 |
| 5 | 450 |
| 10 | 1100 |
Note: This table provides hypothetical data to illustrate the potential solubilizing effect of HP-β-CD.
Visualizations
Optimizing enclomiphene dosage to avoid pituitary desensitization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing enclomiphene dosage to avoid potential pituitary desensitization during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound citrate?
A1: this compound citrate is a selective estrogen receptor modulator (SERM) that acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland.[1][2] By blocking estrogen's negative feedback, this compound leads to an increase in the secretion of Gonadotropin-Releasing Hormone (GnRH).[1][2] This, in turn, stimulates the pituitary gland to produce more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] In males, the elevated LH levels stimulate the Leydig cells in the testes to increase testosterone production, while FSH supports spermatogenesis.
Q2: What is pituitary desensitization and is it a concern with this compound?
A2: Pituitary desensitization is a phenomenon where the pituitary gland becomes less responsive to GnRH, leading to a diminished release of LH and FSH despite ongoing stimulation. While this is a well-documented effect of continuous administration of GnRH agonists, the evidence for SERM-induced desensitization is less direct. Some studies involving clomiphene citrate, a mixture of this compound and zuclomiphene, have suggested a potential for decreased pituitary sensitivity to GnRH. This could theoretically lead to a blunted response over time. However, long-term studies specifically on this compound's impact on pituitary sensitivity are limited.
Q3: What are the typical dosages of this compound citrate used in research?
A3: Clinical studies have investigated daily oral doses of this compound citrate ranging from 6.25 mg to 25 mg. Dose-finding studies have shown that while LH levels increase in a dose-dependent manner, a steady-state maximum effect may be reached at 25 mg per day. Notably, some research indicates that a 12.5 mg daily dose can be as effective as a 25 mg dose in significantly increasing testosterone levels.
Q4: How can we monitor for potential pituitary desensitization?
A4: Regular monitoring of hormone levels is crucial. This includes periodic measurement of baseline serum levels of Total and Free Testosterone, LH, and FSH. A GnRH stimulation test can be employed to directly assess the pituitary's responsiveness. A blunted LH and FSH response to a GnRH challenge, compared to baseline or earlier in the treatment, could indicate a degree of desensitization.
Q5: Is intermittent dosing a potential strategy to avoid pituitary desensitization?
A5: Intermittent dosing is a theoretical strategy to mitigate the risk of pituitary desensitization. This compound has a "legacy action," with elevated testosterone, LH, and FSH levels persisting for at least a week after discontinuation. This suggests that non-daily dosing regimens might maintain the therapeutic benefits while allowing the pituitary gland to recover its sensitivity. However, formal clinical trials establishing optimal intermittent dosing protocols are currently lacking.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Diminishing testosterone response despite consistent this compound dosage. | Potential pituitary desensitization. | 1. Measure baseline LH, FSH, and Total Testosterone. 2. Consider performing a GnRH stimulation test to assess pituitary responsiveness. 3. If desensitization is suspected, a temporary cessation of this compound or a switch to an intermittent dosing schedule could be considered, though this is an area requiring further research. |
| Elevated estradiol levels. | Increased aromatization of testosterone to estradiol. | 1. Monitor serum estradiol levels. 2. If estradiol is significantly elevated and associated with adverse effects, a reduction in this compound dosage may be warranted. |
| No significant increase in testosterone despite adequate dosage. | Primary hypogonadism (testicular failure) rather than secondary hypogonadism. | 1. Review baseline LH and FSH levels. In primary hypogonadism, these are typically elevated. 2. this compound is indicated for secondary hypogonadism, where the issue lies in the hypothalamus or pituitary. |
Data Presentation
Table 1: Hormonal Response to Daily this compound Citrate Administration (6-week study)
| Dosage | Mean Change in LH (IU/L) | Mean Change in FSH (mIU/mL) | Mean Total Testosterone (ng/dL) |
| 6.25 mg/day | Increase | Increase | Significant Increase |
| 12.5 mg/day | Greater Increase | Greater Increase | 604 ± 160 |
| 25 mg/day | Greatest Increase | Greatest Increase | 500 ± 278 |
Data compiled from a phase II study. Note that the 25mg group had a lower mean testosterone than the 12.5mg group in this particular study, but both were significantly increased from baseline.
Table 2: Comparative Hormonal Changes with this compound vs. Topical Testosterone (3-month study)
| Treatment | Mean Change in LH (mIU/mL) | Mean Change in FSH (mIU/mL) |
| This compound 12.5 mg | +5.1 | +4.8 |
| This compound 25 mg | +7.4 | +6.9 |
| Topical Testosterone | -4.4 | -2.4 |
This table illustrates the differing effects on pituitary hormones between this compound and exogenous testosterone.
Experimental Protocols
Protocol 1: Monitoring Pituitary-Gonadal Axis Function During this compound Therapy
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Baseline Assessment: Prior to initiating this compound, collect two morning (before 10:00 AM) blood samples on separate days to establish baseline levels of Total Testosterone, Free Testosterone, LH, FSH, and Estradiol.
-
On-Treatment Monitoring: Collect morning blood samples to measure the same panel of hormones at weeks 2, 4, and then every 3-6 months for the duration of the experiment. Trough levels should be measured just before the next scheduled dose.
-
Data Analysis: Compare on-treatment hormone levels to baseline to assess the therapeutic response. A consistent decline in the LH/FSH response relative to testosterone levels over time may suggest developing desensitization.
Protocol 2: GnRH Stimulation Test for Assessing Pituitary Responsiveness
-
Principle: This test assesses the capacity of the anterior pituitary to secrete LH and FSH in response to an exogenous bolus of GnRH.
-
Patient Preparation: The patient does not need to be fasting.
-
Procedure: a. Insert an intravenous cannula. b. Draw a baseline blood sample (t=0) for LH and FSH. c. Administer a bolus of 100 µg of Gonadorelin (synthetic GnRH) intravenously. d. Draw subsequent blood samples at +30 and +60 minutes for LH and FSH measurement.
-
Interpretation:
-
Normal Response: A significant increase in LH (typically 2-4 fold over baseline) and a less pronounced increase in FSH (1.5-2 fold) indicates normal pituitary responsiveness.
-
Blunted Response: A minimal or absent increase in LH and FSH following the GnRH challenge suggests pituitary desensitization or hypofunction.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action on the HPG Axis.
Caption: Workflow for Monitoring Pituitary Function.
References
Troubleshooting inconsistent hormonal responses to enclomiphene treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enclomiphene citrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Understanding this compound's Mechanism of Action
This compound citrate is the trans-isomer of clomiphene citrate and functions as a selective estrogen receptor modulator (SERM).[1] Its primary action is as an estrogen receptor antagonist, particularly at the hypothalamus and pituitary gland.[2][3] By blocking the negative feedback of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, this compound leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH).[4][5] This, in turn, stimulates the pituitary gland to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In males, elevated LH stimulates the Leydig cells in the testes to produce more testosterone, while FSH promotes spermatogenesis. Unlike exogenous testosterone, this compound can raise testosterone levels while preserving fertility.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are not observing an increase in testosterone levels after this compound administration. What are the potential causes?
A1: Several factors could contribute to a lack of response:
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Primary Hypogonadism: this compound is effective for secondary hypogonadism, where the issue lies with the hypothalamus or pituitary gland. If the testes are unable to produce testosterone due to testicular dysfunction (primary hypogonadism), this compound will not be effective. It is crucial to confirm that the subjects have low or normal LH levels at baseline, which is indicative of secondary hypogonadism.
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Dosage: The dosage may be insufficient to elicit a response. Studies have shown a dose-dependent effect, particularly with lower doses. Consider performing a dose-escalation study to determine the optimal concentration for your experimental model.
-
Compound Integrity: Verify the purity and isomeric composition of your this compound citrate supply. Obtain a certificate of analysis (CoA) for each batch to ensure quality.
-
Administration and Bioavailability: this compound is typically administered orally. Ensure proper administration and consider potential issues with absorption, which can be influenced by factors such as formulation and subject-specific gastrointestinal conditions. The half-life is approximately 10 hours.
Q2: LH and FSH levels are increasing, but testosterone levels remain suboptimal. What does this signify?
A2: This scenario suggests that the hypothalamic-pituitary axis is responding to this compound, but the testes are not producing the expected amount of testosterone. This could indicate:
-
Subclinical Primary Hypogonadism: The subjects may have a reduced testicular capacity that was not apparent at baseline.
-
Dose-Response Threshold: There may be a threshold effect for testosterone production that has not been met, even with elevated gonadotropins.
-
Individual Variability: Patient response to this compound can vary.
Q3: We are observing a significant increase in estradiol levels. Is this expected, and how can it be managed?
A3: While this compound is an estrogen receptor antagonist, the resulting increase in testosterone can lead to higher levels of estradiol through aromatization. However, studies suggest that this compound leads to a smaller increase in estradiol compared to clomiphene citrate, which contains the estrogen agonist zuclomiphene. A significant rise in estradiol could counteract some of the benefits of increased testosterone.
-
Monitoring: Regularly monitor both testosterone and estradiol levels.
-
Comparison: In a comparative study, this compound was associated with a median change in estradiol of -5.92 pg/mL, whereas clomiphene resulted in a median increase of 17.50 pg/mL. If your results deviate significantly, consider potential confounding factors or the isomeric purity of your compound.
Q4: There is high variability in hormonal responses between subjects in the same treatment group. How can we address this?
A4: High inter-individual variability is not uncommon in hormonal studies. To address this:
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Subject Screening: Implement stringent inclusion and exclusion criteria for your study subjects to ensure a more homogenous population. Baseline hormone levels should be confirmed on at least two separate occasions.
-
Standardize Conditions: Ensure that sample collection (e.g., blood draws) occurs at the same time of day for all subjects to account for diurnal variations in hormone levels.
-
Statistical Power: Increase the sample size of your experimental groups to improve statistical power and better account for individual differences.
Data Presentation: Summary of Hormonal Responses
The following tables summarize quantitative data from clinical studies on this compound citrate.
Table 1: Dose-Dependent Effects of this compound on Testosterone Levels
| Study Reference | Dosage | Duration | Baseline Total T (ng/dL) | Post-Treatment Total T (ng/dL) |
| Hims & Hers | 12.5 mg/day | 14 days | Not Specified | 412 ± 194 |
| Hims & Hers | 25 mg/day | 14 days | Not Specified | 520 ± 160 |
| Wiehle et al. | 25 mg/day | 6 weeks | <350 | 604 ± 160 |
Table 2: Comparative Hormonal Responses to this compound and Other Therapies
| Treatment Group | Duration | Change in Total T (ng/dL) | Change in LH (mIU/mL) | Change in FSH (mIU/mL) | Change in Estradiol (pg/mL) |
| This compound (12.5 mg) | 3 months | Increase | +5.1 | +4.8 | Not Reported |
| This compound (25 mg) | 3 months | Increase | +7.4 | +6.9 | Not Reported |
| Topical Testosterone | 3 months | Increase | -4.4 | -2.4 | Not Reported |
| This compound | Not Specified | +166 (median) | Not Reported | Not Reported | -5.92 (median) |
| Clomiphene | Not Specified | +98 (median) | Not Reported | Not Reported | +17.50 (median) |
Experimental Protocols
This section provides a detailed methodology for a dose-response study of this compound citrate in human subjects with secondary hypogonadism.
Protocol: Phase II Dose-Response Study of this compound Citrate
1. Subject Recruitment and Screening:
-
Inclusion Criteria: Male subjects with serum total testosterone levels <350 ng/dL and low to normal LH levels (<12 IU/L) on at least two separate occasions.
-
Exclusion Criteria: Primary hypogonadism, history of significant cardiac, renal, or hepatic disease, and use of medications known to affect the HPG axis.
2. Study Design:
-
A randomized, single-blind, placebo-controlled study.
-
Subjects are randomized into parallel treatment arms (e.g., Placebo, this compound 6.25 mg/day, 12.5 mg/day, 25 mg/day).
3. Dosing and Administration:
-
This compound citrate is administered orally, once daily in the morning.
-
Treatment duration is typically 6 weeks to 3 months.
4. Sample Collection and Hormonal Analysis:
-
Baseline: Collect morning blood samples (before 10:00 AM) on two separate occasions prior to the first dose to establish baseline levels of total testosterone, free testosterone, LH, FSH, and estradiol.
-
During Treatment: Collect morning blood samples at regular intervals (e.g., weeks 2, 4, and 6) to monitor hormonal changes.
-
Pharmacodynamic Profiling (Optional): At baseline and the end of the treatment period, conduct 24-hour assessments where blood is drawn hourly to determine the full profile of LH and testosterone.
-
Hormone Assays: Use validated and sensitive assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for testosterone and immunochemiluminometric assays for LH and FSH.
5. Data Analysis:
-
Compare the mean change in hormone levels from baseline to the end of treatment across all groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes.
-
Analyze the dose-response relationship between this compound concentration and hormonal changes.
References
Technical Support Center: Refinement of Enclomiphene Delivery Methods for Sustained Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental refinement of enclomiphene delivery methods for sustained release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from clomiphene citrate?
A: this compound is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1][2][3] Clomiphene citrate is a mixture of two geometric isomers: this compound and zuclomiphene.[1][2] this compound is a potent estrogen receptor antagonist, while zuclomiphene exhibits weak estrogenic effects and has a much longer half-life. For applications like treating secondary male hypogonadism, this compound is preferred as it is responsible for stimulating the hypothalamic-pituitary-gonadal (HPG) axis to increase testosterone production without the potentially negative, long-lasting estrogenic effects of zuclomiphene.
Q2: What is the mechanism of action of this compound?
A: this compound acts as an estrogen receptor antagonist, primarily at the level of the hypothalamus and pituitary gland. By blocking estrogen receptors, it disrupts the negative feedback loop that estrogen normally exerts on the HPG axis. This leads to an increased release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary gland to secrete more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In men, elevated LH stimulates the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.
Q3: Why is there an interest in developing sustained-release formulations for this compound?
A: Developing sustained-release formulations for this compound aims to improve therapeutic efficacy and patient compliance. A long-acting injectable or implantable system could maintain stable, therapeutic drug concentrations over an extended period (from days to months), reducing the need for frequent oral dosing. This approach can lead to more consistent hormonal levels, potentially minimizing side effects associated with fluctuating plasma concentrations and improving patient convenience. One study noted that elevated testosterone, LH, and FSH levels persist for at least one week after discontinuing oral this compound, suggesting potential for intermittent dosing, which a sustained release formulation could formalize.
Q4: What are the primary types of sustained-release delivery systems being investigated for drugs like this compound?
A: The main strategies for achieving sustained release involve encapsulating the drug within a biocompatible matrix. Common systems include:
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Microspheres: These are microscopic spherical particles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or polylactic acid (PLA), that entrap the drug and release it as the polymer degrades.
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Nanoparticles: Similar to microspheres but on a nanometer scale, nanoparticles can improve solubility and bioavailability. They can be formulated from lipids, polymers, or albumin.
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Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water and swell. Drugs are loaded into the hydrogel and released in a controlled manner as the hydrogel degrades or as the drug diffuses through the polymer network. Injectable, in situ-forming hydrogels are particularly promising as they can be administered as a liquid and form a gel depot at the injection site.
Troubleshooting Guides
General Formulation & Stability Issues
Q: My this compound citrate sample is showing signs of degradation. What are the likely causes and how can I prevent this?
A:
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Potential Causes: this compound citrate is susceptible to degradation from several factors, including high temperatures, humidity, light (photodegradation), and pH extremes. It is particularly unstable in alkaline (basic) conditions and also degrades in acidic environments. Oxidation from air exposure can also reduce its effectiveness.
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Recommended Solutions:
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Storage: Store this compound citrate powder at a controlled room temperature between 20°C and 25°C (68°F to 77°F) in a tightly sealed container to protect it from moisture and light. For long-term storage, temperatures below -15°C may be recommended.
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pH Control: When preparing solutions or formulations, use a buffered system to maintain a stable pH. Avoid highly acidic or alkaline conditions.
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Light Protection: Protect formulations from direct light during preparation and storage, for example, by using amber vials.
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Degradation Detection: Use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate and quantify intact this compound from its degradation products. The appearance of new or larger impurity peaks in the chromatogram indicates degradation.
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Nanoparticle Formulation Troubleshooting
Q: I am experiencing low encapsulation efficiency with my this compound nanoparticles. How can I improve this?
A:
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Potential Causes: Low encapsulation efficiency for a relatively lipophilic molecule like this compound can result from several factors:
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Drug-Polymer Interaction: Poor affinity between this compound and the nanoparticle matrix material.
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High Drug Solubility in External Phase: During fabrication (e.g., emulsion-based methods), the drug may partition into the continuous aqueous phase, especially if surfactants or co-solvents are used.
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Rapid Solvent Diffusion: In solvent evaporation techniques, if the solvent diffuses out of the droplets too quickly, the polymer may precipitate before efficient drug entrapment can occur.
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Recommended Solutions:
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Polymer Selection: Experiment with different types of polymers (e.g., PLGA with varying lactide:glycolide ratios, PLA, PCL) to find one with better affinity for this compound.
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Optimize Fabrication Method: For emulsion methods, try increasing the viscosity of the dispersed phase or decreasing the volume of the continuous phase to reduce drug leakage.
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Physical Adsorption: Consider strategies based on physical adsorption via electronic interactions between the drug and the carrier material.
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Alternative Methods: Explore different encapsulation strategies such as nanoprecipitation or using pre-formed carriers like liposomes or Phosal-based formulations.
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Q: My nanoparticle suspension shows significant endotoxin contamination, confounding my in vitro cytotoxicity results. What is the source and how can I fix it?
A:
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Potential Causes: Endotoxin (lipopolysaccharide) contamination is a common issue in nanoparticle preparations and can lead to false-positive toxicity or immunogenicity results.
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Contaminated Reagents: Water, buffers, or starting materials may not be pyrogen-free.
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Equipment: Glassware or tubing lines used during synthesis can harbor endotoxins.
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"Sticky" Nanoparticles: Some nanoparticle formulations are known to accumulate endotoxins throughout the synthesis and processing steps.
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Recommended Solutions:
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Use Pyrogen-Free Materials: Use LAL-grade or pyrogen-free water and reagents for all steps of the formulation and purification process. Screen commercial starting materials for endotoxin levels.
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Depyrogenate Equipment: Ensure all glassware and equipment are properly depyrogenated (e.g., by dry heat).
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Thorough Purification: Implement rigorous purification steps like tangential flow filtration or size exclusion chromatography to remove contaminants.
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Accurate Testing: When testing for endotoxin using the Limulus Amebocyte Lysate (LAL) assay, always include appropriate inhibition and enhancement controls, as nanoparticles can interfere with the assay.
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Microsphere Formulation Troubleshooting
Q: My fabricated microspheres are aggregating. What can I do to prevent or reverse this?
A:
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Potential Causes: Microsphere aggregation is a common problem driven by hydrophobic interactions and can be exacerbated by certain environmental conditions.
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Inappropriate Storage/Handling: Freezing, high salt concentration buffers, extreme pH, excessive heating, or vigorous vortexing can all induce aggregation.
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High Surface Hydrophobicity: The inherent properties of the polymer (e.g., PLGA) can lead to particle clumping.
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Residual Solvent: Incomplete removal of organic solvents can make particle surfaces "sticky."
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Recommended Solutions:
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Re-dispersion: Use a bath sonicator to gently re-disperse aggregates just before use. Avoid probe sonicators, as they can damage the microspheres. Gentle vortexing in short pulses may also be effective.
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Formulation Additives: Include a small concentration of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) in the storage buffer to prevent aggregation, unless it interferes with your downstream application.
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Process Optimization: During fabrication, ensure the solvent evaporation step is complete. Optimize the concentration and type of stabilizer (e.g., polyvinyl alcohol) in the external phase to ensure particles are well-separated.
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Control Storage Conditions: Store microspheres in a low-salt buffer at a neutral pH and avoid freezing.
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In Vitro Release Study Troubleshooting
Q: My in vitro release assay shows a very high initial burst release of this compound from my microspheres. How can I achieve a more controlled, zero-order release profile?
A:
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Potential Causes: A high initial burst release is typically caused by a large amount of drug adsorbed onto or near the surface of the microspheres.
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Surface-Associated Drug: During the solvent evaporation process, some of the drug may crystallize or get adsorbed onto the particle surface as the solvent is removed.
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High Porosity: A porous microsphere surface allows for rapid penetration of the release medium and quick dissolution of the drug near the surface.
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Small Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can contribute to a faster initial release.
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Recommended Solutions:
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Optimize Formulation Parameters:
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Polymer Molecular Weight: Use a higher molecular weight polymer, which will have a slower degradation rate.
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Polymer Type: Increase the lactide content in PLGA (e.g., from 50:50 to 75:25), as poly(lactic acid) is more hydrophobic and degrades more slowly than poly(glycolic acid).
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Drug Loading: Lower the drug loading percentage, as very high loading can lead to more surface-associated drug.
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Modify Fabrication Process:
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Solvent System: Use a solvent system where the drug has lower solubility in the external phase to minimize partitioning out of the droplets. The rate of solvent evaporation can also affect surface morphology; slower evaporation may lead to a denser, less porous surface.
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Post-Fabrication Washing: After fabrication, wash the microspheres with a medium in which the drug is sparingly soluble to remove surface-adsorbed drug.
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Data Presentation
Table 1: Formulation and Release Characteristics of a Phosal-Based this compound Nano-formulation
| Parameter | Value | Reference |
| Formulation Composition | Phosal 50PG / Glycerol (2:8 w/w) | |
| Mean Particle Size | 67 ± 0.30551 nm | |
| Cumulative Release at 24h | 29% | |
| Cumulative Release at 120h | 76% |
Experimental Protocols
Protocol 1: Preparation of a Phosal-Based this compound Nano-formulation
This protocol is adapted from a study on a clomiphene citrate formulation.
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Materials: this compound citrate, Phosal 50PG, Glycerol.
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Preparation of the Carrier System: Prepare a series of Phosal 50PG and glycerol mixtures at different weight ratios (e.g., 1:9, 2:8, 3:7 w/w).
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Drug Loading: Disperse a predetermined amount of this compound citrate into the selected Phosal/glycerol mixture (e.g., the 2:8 ratio was found to be optimal for clomiphene).
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Homogenization: Stir the mixture at room temperature using a magnetic stirrer until a homogenous dispersion is formed.
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Characterization:
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Particle Size Analysis: Determine the mean globule size and particle size distribution of the formulation using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
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Encapsulation Efficiency: To determine the amount of encapsulated this compound, the formulation may need to be centrifuged to separate the nano-formulation from any un-encapsulated drug in the supernatant. The amount of drug in the formulation and supernatant can then be quantified by HPLC.
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Protocol 2: General Protocol for In Vitro Drug Release Assay
This protocol is a general method suitable for nanoparticles, microspheres, or hydrogels, and may require optimization based on the specific formulation.
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Materials: this compound-loaded formulation, release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 0.5% Tween® 20 to ensure sink conditions), dialysis tubing with an appropriate molecular weight cut-off (MWCO), temperature-controlled shaking water bath or orbital shaker.
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Sample Preparation: Accurately weigh a specific amount of the this compound-loaded formulation (e.g., 10 mg of microspheres) and suspend it in a small, known volume of release medium (e.g., 1 mL).
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Dialysis Setup: Transfer the suspension into a dialysis bag and securely seal both ends.
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Release Study Initiation: Place the sealed dialysis bag into a larger container (e.g., a 50 mL conical tube or glass beaker) containing a known volume of fresh release medium (e.g., 40 mL).
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Incubation: Place the entire setup in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).
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Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), withdraw a sample (e.g., 1 mL) from the external release medium. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
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Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
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Data Calculation: Calculate the cumulative amount and percentage of this compound released at each time point, correcting for the drug removed during previous sampling and the volume replacement.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol is based on established methods for analyzing this compound and its related compounds.
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Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.05% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation (e.g., 40:60 water:methanol).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 233 nm or 297 nm.
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Column Temperature: 30°C.
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Standard Preparation: Prepare a standard stock solution of this compound citrate in the mobile phase at a known concentration (e.g., 100 µg/mL).
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Sample Preparation: Accurately weigh and dissolve the this compound formulation in the mobile phase to achieve a similar target concentration. The sample may require extraction or filtration to remove excipients.
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Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standard and sample solutions.
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Forced Degradation (for method validation): To confirm the method is "stability-indicating," subject this compound solutions to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products. The method is validated if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: this compound's signaling pathway in the HPG axis.
Caption: Experimental workflow for sustained-release formulation.
Caption: Troubleshooting logic for microsphere aggregation.
References
Addressing variability in enclomiphene's metabolic clearance between subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in enclomiphene's metabolic clearance between subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from clomiphene citrate?
A1: this compound is the pure (E)-stereoisomer of clomiphene, a non-steroidal selective estrogen receptor modulator (SERM).[1][2] Clomiphene citrate is a mixture of two stereoisomers: this compound (about 62%) and zuclomiphene (about 38%).[1] this compound is considered the more active isomer and functions as an estrogen receptor antagonist, which is responsible for its therapeutic effects.[3][4] Zuclomiphene, the (Z)-stereoisomer, has weak estrogenic (agonist) effects and a much longer half-life, which may contribute to some of clomiphene's side effects.
Q2: What is the primary metabolic pathway for this compound?
A2: this compound is primarily metabolized in the liver. The main metabolic reactions are hydroxylation and N-dealkylation. The key enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6).
Q3: What is the principal cause of variability in this compound's metabolic clearance between subjects?
A3: The primary cause of inter-individual variability in this compound's metabolic clearance is genetic polymorphism in the CYP2D6 gene. These genetic variations lead to different enzyme activity levels, which significantly alter how quickly this compound is metabolized and cleared from the body.
Q4: How do genetic polymorphisms in CYP2D6 affect this compound metabolism?
A4: Genetic polymorphisms in the CYP2D6 gene result in different enzyme phenotypes with varying metabolic capacities. This leads to a wide range of metabolic rates for this compound. For instance, individuals classified as Poor Metabolizers (PMs) show significantly lower formation of active metabolites compared to Extensive Metabolizers (EMs). One study found that PMs had approximately ten-fold lower maximum plasma concentrations of the active metabolites (E)-4-OH-Clom and (E)-4-OH-DE-Clom compared to normal metabolizers. This variability can impact both the efficacy and the potential for adverse effects of the drug.
Q5: Are other enzymes involved in this compound metabolism?
A5: While CYP2D6 is the primary enzyme, other cytochrome P450 enzymes contribute to a lesser extent. Studies have indicated minor roles for CYP3A4, CYP2C19, CYP2C8, and CYP2B6 in the formation of certain metabolites, such as (E)-N-desethylclomiphene. However, the formation of the most active metabolites is predominantly dependent on CYP2D6.
Troubleshooting Experimental Variability
Q6: We are observing high variability in testosterone response in our animal models treated with this compound. What could be the cause?
A6: High variability in response can stem from several factors:
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Genetic Background: Different strains of the same animal species can have varying metabolic rates and endocrine sensitivities.
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Pulsatile Hormone Secretion: Testosterone and Luteinizing Hormone (LH) are released in pulses, causing significant daily fluctuations. Standardizing the time of blood collection is crucial to minimize this variability.
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Diet and Environment: Factors like a high-fat diet can influence reproductive hormone levels. Ensure consistent diet and housing conditions across all experimental groups.
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Assay Interference: Unexpected results could be due to interference from substances like heterophile antibodies in serum samples. Consider using a different assay platform if you suspect this is an issue.
Q7: Our in vitro metabolism assay using human liver microsomes (HLMs) shows lower-than-expected metabolite formation. What should we check?
A7: If metabolite formation is low, consider the following:
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CYP2D6 Genotype of HLM Donor: The HLMs may be from a donor with a Poor Metabolizer (PM) or Intermediate Metabolizer (IM) phenotype. No metabolism may be detected in microsomes from a PM liver. Verify the genotype of the HLM pool or use recombinant CYP2D6 to confirm the pathway.
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Cofactor Concentration: Ensure that NADPH, the necessary cofactor for CYP450 enzymes, is present at an optimal concentration in your incubation mixture.
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Inhibitor Contamination: Check for any potential inhibitors in your solutions or on your labware. Quinidine is a potent inhibitor of CYP2D6 and can completely block this compound metabolism.
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Substrate Concentration: The concentration of this compound used might be outside the optimal range for the enzyme's kinetics. Perform a concentration-response experiment to determine the Michaelis-Menten kinetics.
Quantitative Data Summary
Table 1: Influence of CYP2D6 Phenotype on this compound Metabolism
| Phenotype | Description | Impact on this compound Metabolism | Frequency (Caucasian Pop.) |
| Poor Metabolizer (PM) | Carries two non-functional alleles; no enzyme activity. | Dramatically reduced formation of active metabolites like (E)-4-OH-clomiphene. | 5-10% |
| Intermediate Metabolizer (IM) | Carries one reduced-function and one non-functional allele, or two reduced-function alleles. | Decreased enzyme activity and lower levels of active metabolites compared to EMs. | 10-15% |
| Extensive Metabolizer (EM) | "Normal" enzyme activity; carries two functional alleles. | Efficient metabolism of this compound, with drug disappearance ranging from 40-60% in HLM studies. | 65-80% |
| Ultrarapid Metabolizer (UM) | Carries multiple copies of functional alleles, leading to increased activity. | Potentially faster clearance and higher formation of metabolites, though less studied for this compound specifically. | 5-10% |
Table 2: Pharmacokinetic Parameters of this compound and Zuclomiphene
| Isomer | Elimination Half-Life (t½) | Key Pharmacokinetic Characteristic |
| This compound | ~10.5 hours | Rapidly absorbed and cleared from the system. |
| Zuclomiphene | ~24 hours | Long half-life; can remain detectable in plasma for weeks after dosing. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)
This protocol is adapted from studies investigating the role of CYP enzymes in this compound metabolism.
Objective: To determine the rate of this compound metabolism and identify the primary enzymes involved.
Materials:
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This compound citrate
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Pooled Human Liver Microsomes (from EM and PM donors, if possible)
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Recombinant human CYP2D6 enzymes
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
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Potassium phosphate buffer (0.1 M, pH 7.4)
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CYP2D6 inhibitor (Quinidine)
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CYP3A4 inhibitor (Ketoconazole)
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Acetonitrile (for quenching)
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LC-MS/MS system for analysis
Procedure:
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Prepare Incubation Mixture: In a microcentrifuge tube, prepare a final volume of 200 µL containing:
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Potassium phosphate buffer (pH 7.4)
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Human Liver Microsomes (final concentration ~0.5 mg/mL)
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This compound (final concentration ~25 µM)
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
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Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For control experiments, add buffer instead.
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Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
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Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the microsomal proteins.
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Protein Precipitation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated protein.
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Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the disappearance of the parent drug (this compound) and the formation of its metabolites using a validated LC-MS/MS method.
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Inhibition Studies (Optional): To confirm the role of specific CYPs, repeat the experiment with the pre-incubation step including a known inhibitor (e.g., 1 µM Quinidine for CYP2D6 or 2 µM Ketoconazole for CYP3A4).
Protocol 2: Quantification of this compound and Metabolites in Plasma via LC-MS/MS
This protocol is based on established methods for analyzing clomiphene and its metabolites in biological matrices.
Objective: To accurately measure the concentration of this compound and its metabolites in plasma samples.
Procedure:
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Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., stable isotope-labeled this compound).
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Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
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Vortex for 1 minute, then centrifuge at high speed for 10 minutes.
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Chromatographic Separation:
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Transfer the clear supernatant to an autosampler vial.
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Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., ZORBAX Eclipse plus C18, 1.8 µm).
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Use a gradient mobile phase, for example:
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Run a gradient to separate the parent drug from its various metabolites.
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Mass Spectrometric Detection:
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Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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Monitor the specific parent-to-daughter ion transitions for this compound and each metabolite in Multiple Reaction Monitoring (MRM) mode.
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Quantification:
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Construct a calibration curve using standards of known concentrations.
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Calculate the concentration of each analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The lower limit of quantification can range from 0.06 ng/mL to 0.3 ng/mL depending on the metabolite.
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Visualizations
Metabolic Pathway and Experimental Workflow Diagrams
Caption: Primary metabolic pathway of this compound via the CYP2D6 enzyme.
Caption: Workflow for assessing inter-subject variability in this compound metabolism.
Caption: Troubleshooting logic for unexpected variability in this compound experiments.
References
Strategies to minimize the impact of the zuclomiphene isomer in comparative studies.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of the zuclomiphene isomer in comparative studies involving clomiphene citrate or its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with zuclomiphene in comparative studies?
A1: Clomiphene citrate is a mixture of two geometric isomers: enclomiphene and zuclomiphene.[1][2][3] These isomers possess distinct pharmacological profiles. This compound is primarily an estrogen receptor antagonist, which is responsible for the therapeutic effect of stimulating the hypothalamic-pituitary-gonadal (HPG) axis to increase testosterone production.[1][4] In contrast, zuclomiphene acts as a partial estrogen agonist, which can lead to estrogenic side effects and potentially counteract the desired effects of this compound. The presence of zuclomiphene can therefore confound experimental results and complicate the interpretation of data in studies aiming to investigate the specific effects of this compound.
Q2: What are the key pharmacological differences between this compound and zuclomiphene?
A2: The primary differences lie in their interaction with the estrogen receptor and their pharmacokinetic profiles. This compound is a potent anti-estrogen, while zuclomiphene exhibits more estrogenic (agonist) activity. Zuclomiphene has a significantly longer half-life than this compound, leading to its accumulation in the body with chronic dosing. This accumulation can contribute to long-term estrogenic side effects.
Q3: How can the presence of zuclomiphene impact experimental outcomes?
A3: The presence of zuclomiphene can lead to a variety of confounding effects, including:
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Opposing Biological Effects: Zuclomiphene's estrogenic activity can counteract the anti-estrogenic effects of this compound, potentially masking the true efficacy of the intended therapeutic agent.
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Increased Variability: The variable ratio of isomers in different batches of clomiphene citrate can introduce significant variability in experimental results.
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Unwanted Side Effects: The estrogenic nature of zuclomiphene can induce side effects such as mood swings and bloating, which are not characteristic of pure this compound.
Troubleshooting Guides
Issue 1: High variability in in-vitro/in-vivo results when using clomiphene citrate.
Cause: The varying ratio of this compound to zuclomiphene in different batches of clomiphene citrate can lead to inconsistent biological responses.
Solution:
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Isomer Purity Analysis: Before initiating studies, perform analytical quantification of the specific batch of clomiphene citrate to determine the exact ratio of this compound to zuclomiphene. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
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Use Pure Isomers: Whenever possible, use purified this compound and zuclomiphene as separate test articles in your experiments. This will provide a clear understanding of the individual contribution of each isomer to the observed effects.
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Statistical Analysis: If using clomiphene citrate is unavoidable, account for the isomer ratio as a covariate in your statistical analysis to help dissect the effects of each isomer.
Issue 2: Unexpected estrogenic effects observed in a study designed to evaluate the anti-estrogenic properties of this compound.
Cause: The presence of the estrogenic zuclomiphene isomer in the clomiphene citrate mixture is likely responsible for the observed estrogenic effects.
Solution:
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Isolate Isomer Effects: Design experiments that include control groups treated with pure zuclomiphene to characterize its specific estrogenic effects in your model system.
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Competitive Binding Assays: Conduct competitive binding assays with the estrogen receptor to quantify the relative binding affinities of this compound and zuclomiphene in your experimental system.
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Dose-Response Curves: Generate separate dose-response curves for both pure this compound and zuclomiphene to understand their individual potencies and efficacy.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Clomiphene Isomers
| Property | This compound ((E)-clomiphene) | Zuclomiphene ((Z)-clomiphene) |
| Primary Activity | Estrogen Receptor Antagonist | Estrogen Receptor Agonist (more estrogenic) |
| Half-life | Shorter (~10 hours) | Longer (~30-50 days) |
| Accumulation | Less accumulation | Accumulates with chronic dosing |
| Effect on HPG Axis | Stimulates GnRH, LH, FSH secretion | Can contribute to negative feedback, counteracting this compound |
Experimental Protocols
Protocol 1: Separation and Quantification of Clomiphene Isomers by HPLC-MS
This protocol provides a general framework for the separation and quantification of this compound and zuclomiphene in plasma samples.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., stable isotope-labeled clomiphene).
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS Analysis:
- Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm) is suitable.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Gradient Program:
- 0-1 min: 95% A
- 1-5 min: Linear gradient to 5% A
- 5-7 min: Hold at 5% A
- 7-8 min: Linear gradient back to 95% A
- 8-10 min: Hold at 95% A
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- Mass Spectrometry: Use a triple quadrupole mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound, zuclomiphene, and the internal standard.
3. Data Analysis:
- Construct calibration curves using known concentrations of pure this compound and zuclomiphene standards.
- Quantify the concentration of each isomer in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curves.
Mandatory Visualizations
Caption: Differential effects of this compound and zuclomiphene on the HPG axis.
Caption: General experimental workflow for isomer-specific analysis.
Caption: Logical relationship for troubleshooting confounding experimental results.
References
Improving the accuracy of enclomiphene metabolite detection in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of enclomiphene metabolite detection in biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that should be targeted for detection in biological samples?
A1: The primary metabolites of this compound are formed through oxidation and subsequent conjugation. Key metabolites to target include 4-hydroxy-enclomiphene and 3-methoxy-4-hydroxy-enclomiphene. These metabolites are often excreted as glucuronide and sulfate conjugates.[1] For a more comprehensive analysis, N-desethyl-enclomiphene can also be monitored.
Q2: What is the recommended analytical technique for the quantification of this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites in biological matrices such as plasma and urine.[2] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often present in samples.
Q3: What are the most common challenges encountered when developing a bioanalytical method for this compound metabolites?
A3: Common challenges include managing matrix effects from complex biological samples, achieving adequate sensitivity with low limits of quantification (LLOQ), ensuring the stability of conjugated metabolites like glucuronides during sample preparation and analysis, and obtaining good chromatographic resolution of isomers.[3][4]
Q4: How can I improve the recovery of this compound metabolites during solid-phase extraction (SPE)?
A4: To improve SPE recovery, ensure the sorbent material is appropriate for the analytes. Optimize the pH of the sample and wash solutions to ensure the desired interactions between the analytes and the sorbent. The choice and volume of the elution solvent are also critical; ensure it is strong enough to disrupt the analyte-sorbent interaction completely. Adding a soak time during the elution step can also enhance recovery.
Q5: What is a suitable internal standard (IS) for the analysis of this compound and its metabolites?
A5: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects. If a SIL-IS is unavailable, a structural analog like N-desmethyltamoxifen or a compound with similar physicochemical properties like glipizide can be used.[5]
II. Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the analyte and the column stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Add a small amount of a competing agent, like triethylamine, to the mobile phase.- Consider a different column chemistry (e.g., one with end-capping). |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Peak Fronting | Analyte overload on the column. | - Dilute the sample or reduce the injection volume. |
| Sample solvent is stronger than the mobile phase. | - Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase. | |
| Split Peaks | Partially blocked column inlet frit. | - Reverse-flush the column (if the manufacturer allows).- Replace the column frit or the entire column. |
| Co-elution with an interfering compound. | - Optimize the chromatographic gradient to improve separation. |
Problem 2: Low Sensitivity / High Limit of Quantification (LOQ)
| Symptom | Possible Cause | Troubleshooting Steps |
| Weak signal for all analytes | Inefficient ionization in the mass spectrometer source. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is conducive to analyte ionization (typically acidic for positive mode). |
| Matrix suppression. | - Improve sample cleanup to remove interfering matrix components (e.g., use a more selective SPE sorbent).- Modify the chromatographic method to separate the analyte from the suppression zone. | |
| Signal intensity varies between injections | Inconsistent sample preparation. | - Ensure precise and consistent execution of all sample preparation steps.- Use an automated liquid handler for better reproducibility. |
| Contamination in the LC-MS system. | - Clean the ion source.- Flush the LC system with appropriate solvents. |
Problem 3: Inaccurate Quantification of Glucuronide Metabolites
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected concentrations of glucuronide metabolites | Incomplete enzymatic hydrolysis. | - Optimize hydrolysis conditions (enzyme concentration, incubation time, and temperature). - Ensure the pH of the sample is optimal for the specific β-glucuronidase enzyme used. |
| Degradation of the glucuronide metabolite. | - Keep samples on ice or at 4°C during preparation.- Minimize the time between sample preparation and analysis. | |
| Interference with the parent drug signal | In-source fragmentation of the glucuronide. | - Optimize the cone voltage and other source parameters to minimize fragmentation.- Ensure chromatographic separation of the glucuronide from the parent drug. |
III. Quantitative Data Summary
The following tables summarize key quantitative parameters from various published LC-MS/MS methods for the analysis of this compound and its metabolites.
Table 1: Mass Spectrometry Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 406.2 | 100.0 | ESI+ |
| 4-hydroxy-enclomiphene | 422.3 | 71.1 | ESI+ |
| 3-methoxy-4-hydroxy-enclomiphene | 452.3 | 71.1 | ESI+ |
| N-desethyl-enclomiphene | 378.2 | 72.1 | ESI+ |
Note: The specific ions may vary slightly depending on the instrument and conditions.
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Lower Limit of Quantification (LLOQ) | 7 pg/mL | 0.149 ng/mL | 12.5 ng/mL |
| Linearity Range | Not Specified | 0.149 – 22.275 ng/mL | 12.5–500.0 ng/mL |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | N-desmethyltamoxifen | Glipizide | Nilotinib |
| Extraction Method | Liquid-Liquid Extraction | Solid Phase Extraction | Not Specified |
| Mean Recovery | Not Reported | 85.7% | >95.82% |
| Within-day Coefficient of Variation (%CV) | 2.1% to 7.2% | < 12.3% | 2.02% and 4.12% |
IV. Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for high-throughput analysis of this compound in human plasma.
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To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in methanol).
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Urine
This protocol is designed for the analysis of this compound and its conjugated metabolites in urine.
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To 3 mL of urine, add the internal standard (e.g., 17α-methyltestosterone to a final concentration of 100 ng/mL).
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Adjust the pH to 5.2 with 1 mL of 0.2 M sodium acetate buffer for the hydrolysis of glucuronide and sulfate conjugates.
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Add 50 µL of β-glucuronidase/arylsulfatase and incubate at 55°C for 1 hour for glucuronides and 2 hours for sulfates.
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Centrifuge the samples at 1680xg for 10 minutes.
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Load the supernatant onto a preconditioned Oasis HLB (30 mg) cartridge.
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Wash the cartridge with 3 mL of a mixture of 0.02 M sodium hydroxide and methanol (6:4, v/v) followed by 3 mL of water.
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Dry the cartridge thoroughly.
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Elute the analytes with 3 mL of a mixture of tert-butyl methyl ether and methanol (9:1, v/v).
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Evaporate the eluate under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the LC-eluent.
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Inject 10 µL into the LC-MS/MS system.
V. Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Mitigating potential confounding variables in enclomiphene research
This technical support center is designed for researchers, scientists, and drug development professionals working with enclomiphene. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on mitigating potential confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that should be considered when designing a study?
A1: this compound is a selective estrogen receptor modulator (SERM) that acts as an estrogen receptor antagonist, particularly at the level of the hypothalamus and pituitary gland.[1][2][3] By blocking the negative feedback of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, it leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH).[2][4] This, in turn, stimulates the pituitary gland to produce more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The increased LH stimulates the Leydig cells in the testes to produce more testosterone. Unlike exogenous testosterone, this compound can raise serum testosterone levels while maintaining or even improving sperm counts.
Q2: What are the most critical confounding variables to control for in this compound research?
A2: Several factors can influence testosterone levels and should be carefully controlled in this compound research. These include:
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Age: Testosterone levels naturally decline with age, particularly in men over 70.
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Body Mass Index (BMI): Obesity is strongly associated with lower testosterone levels.
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Lifestyle Factors: Smoking status, alcohol consumption, and physical activity levels can all impact testosterone concentrations.
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Comorbidities: Chronic illnesses such as diabetes, cardiovascular disease, and cancer are associated with lower testosterone levels.
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Baseline Hormone Levels: The initial testosterone, LH, and FSH levels of participants can influence their response to this compound.
Q3: How can we account for confounding variables in our study design and analysis?
A3: At the design stage, you can use randomization to evenly distribute known and unknown confounders between treatment and control groups. Restriction of the study population to a specific demographic (e.g., age range, BMI) can also eliminate variation from that confounder. In the analysis phase, statistical methods such as stratification and multivariate analysis (e.g., logistic regression, ANCOVA) can be used to adjust for the effects of confounding variables.
Q4: We are observing high variability in patient response to this compound. What could be the cause?
A4: Individual responses to this compound can vary. Potential reasons include genetic differences in metabolism, variations in baseline hormone levels, and the presence of underlying medical conditions. It is also important to ensure consistent timing of dosage and blood draws, as testosterone levels exhibit diurnal variation.
Q5: What is a suitable washout period for a crossover trial involving this compound?
A5: Studies have shown that the effects of this compound on LH and testosterone can persist for at least one week after discontinuing the drug. Therefore, a washout period of at least two to four weeks is recommended to minimize the carry-over effect from the first treatment period to the second.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Hormone Level Readings
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Question: Our study participants are showing highly variable or unexpected fluctuations in testosterone, LH, or FSH levels after this compound administration. What could be the issue?
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Possible Causes & Solutions:
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Timing of Blood Collection: Testosterone levels follow a diurnal rhythm, with peak levels typically in the morning. Ensure that all blood samples are collected at a consistent time of day for all participants.
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Assay Variability: Inter-assay and intra-assay variability can contribute to inconsistent results. It is recommended to use a single, validated assay method for all samples and to run samples from the same participant in the same batch if possible. Mass spectrometry is considered the gold standard for its accuracy and specificity.
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Patient Compliance: Ensure participants are adhering to the prescribed dosing schedule.
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Concomitant Medications: Inquire about any other medications or supplements the participants may be taking, as these could potentially interfere with hormone levels or the action of this compound.
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Issue 2: Lack of Significant Change in Semen Parameters
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Question: We are not observing the expected maintenance or improvement in sperm concentration and motility in our this compound-treated group. Why might this be?
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Possible Causes & Solutions:
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Duration of Treatment: Spermatogenesis is a lengthy process (approximately 74 days). A treatment duration of at least 3 to 6 months is typically required to observe significant changes in semen parameters.
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Abstinence Period: Ensure that all participants adhere to a standardized period of ejaculatory abstinence (typically 2-7 days) before providing a semen sample, as this can affect sperm concentration.
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Sample Handling: Semen samples should be delivered to the laboratory for analysis within one hour of collection to ensure the accuracy of motility assessment.
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Baseline Conditions: Participants with severe underlying testicular dysfunction may not respond as robustly to this compound treatment.
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Issue 3: Unexpected Side Effects Reported
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Question: Some participants are reporting side effects not commonly associated with this compound, such as mood swings or fatigue. How should we address this?
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Possible Causes & Solutions:
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Comparison to Clomiphene: this compound is the trans-isomer of clomiphene citrate. The cis-isomer, zuclomiphene, has more estrogenic activity and is associated with a higher incidence of side effects like mood swings. While this compound has a better side effect profile, some mild adverse events such as headache and nausea have been reported.
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Estradiol Levels: While this compound typically results in a smaller increase in estradiol compared to clomiphene, monitoring estradiol levels can be informative.
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Nocebo Effect: In placebo-controlled trials, it is important to consider the nocebo effect, where participants may report adverse events due to the expectation of side effects.
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Data Presentation
Table 1: Hormonal Responses to this compound Citrate in Men with Secondary Hypogonadism
| Study/Treatment Group | Baseline Total Testosterone (ng/dL) | Post-Treatment Total Testosterone (ng/dL) | Baseline LH (mIU/mL) | Post-Treatment LH (mIU/mL) | Baseline FSH (mIU/mL) | Post-Treatment FSH (mIU/mL) |
| Wiehle et al. (2013) - 12.5 mg this compound | ~250 | ~550 | ~4.5 | ~9.0 | ~4.0 | ~8.0 |
| Wiehle et al. (2013) - 25 mg this compound | ~250 | ~604 | ~4.5 | ~10.0 | ~4.0 | ~9.0 |
| Wiehle et al. (2014) - 12.5 mg this compound | <250 | Increased Significantly | Increased by 5.1 | Increased by 4.8 | ||
| Wiehle et al. (2014) - 25 mg this compound | <250 | Increased Significantly | Increased by 7.4 | Increased by 6.9 | ||
| Saffati et al. (2024) - this compound | --- | Median Increase of 166 | --- | --- | --- | --- |
Data are approximate and compiled from multiple sources for illustrative purposes.
Table 2: Semen Parameter Responses to this compound Citrate vs. Topical Testosterone
| Study/Treatment Group | Baseline Sperm Concentration (M/mL) | Post-Treatment Sperm Concentration (M/mL) |
| Wiehle et al. (2014) - 12.5 mg this compound | Maintained | Not Significantly Different from Placebo |
| Wiehle et al. (2014) - 25 mg this compound | Maintained | Not Significantly Different from Placebo |
| Wiehle et al. (2014) - Topical Testosterone | Decreased | Significantly Lower than this compound Groups |
Data compiled from Wiehle et al. (2014).
Experimental Protocols
1. Protocol for Hormonal Analysis
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Sample Collection: Collect venous blood samples in the morning (before 10:00 AM) to account for the diurnal variation of testosterone.
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Sample Processing: Separate serum by centrifugation and store at -80°C until analysis.
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Assay Method: Utilize a validated and sensitive assay for the quantification of total testosterone, LH, and FSH. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended method for its high specificity and accuracy, especially for testosterone and estradiol. Immunoassays can also be used but should be carefully validated.
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Quality Control: All hormone assays should be performed in a central laboratory to minimize inter-laboratory variability. Include internal and external quality control samples in each assay run to ensure accuracy and precision.
2. Protocol for Semen Analysis
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Patient Instructions: Instruct participants to maintain a period of ejaculatory abstinence for 2 to 7 days before sample collection.
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Sample Collection: The semen sample should be collected by masturbation into a sterile, wide-mouthed container.
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Sample Handling and Delivery: The sample must be kept at body temperature and delivered to the laboratory within one hour of collection.
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Analysis: Perform semen analysis according to the most recent World Health Organization (WHO) guidelines. This includes assessment of:
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Volume: Measured in milliliters (mL).
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Sperm Concentration: Determined using a hemocytometer or computer-assisted sperm analysis (CASA) system and reported as millions of sperm per milliliter (M/mL).
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Sperm Motility: Assessed as the percentage of motile sperm, categorized as progressive and non-progressive.
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Sperm Morphology: Evaluated as the percentage of sperm with normal morphology.
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Visualizations
References
Adjusting experimental timelines to capture peak enclomiphene efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enclomiphene. The information is designed to help adjust experimental timelines and protocols to accurately capture the peak efficacy of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective estrogen receptor modulator (SERM). It acts as an estrogen receptor antagonist, particularly in the hypothalamus and pituitary gland.[1][2][3][4] By blocking the negative feedback of estrogen on the hypothalamic-pituitary-gonadal (HPG) axis, this compound leads to an increase in the secretion of gonadotropin-releasing hormone (GnRH).[3] This, in turn, stimulates the pituitary gland to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In males, the elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.
Q2: How long does it take for this compound to reach peak plasma concentration and what is its half-life?
A2: this compound is rapidly absorbed after oral administration, reaching peak plasma levels within a few hours. It has a relatively short elimination half-life of approximately 10 hours.
Q3: When can we expect to see the peak therapeutic effects of this compound on hormone levels in our experiments?
A3: While this compound is absorbed quickly, its therapeutic effects on hormone levels are not immediate. Studies have shown that significant increases in testosterone, LH, and FSH levels are typically observed within 14 days of initiating daily treatment. A steady state for testosterone levels is generally reached after 4 to 6 weeks of continuous daily dosing. Therefore, to capture peak efficacy, experimental timelines should extend for at least 4-6 weeks.
Q4: For how long do the effects of this compound persist after discontinuing treatment?
A4: Due to its mechanism of stimulating the body's own hormone production, the effects of this compound have a "legacy" benefit. Elevated testosterone and LH levels can persist for up to a week after stopping the medication. This is a key difference from direct testosterone replacement therapy, where hormone levels decline rapidly upon cessation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected increases in testosterone levels.
| Possible Cause | Troubleshooting Step |
| Insufficient treatment duration | Ensure the experimental timeline allows for at least 4-6 weeks of continuous daily dosing to reach steady-state testosterone levels. |
| Inappropriate dosage | Review preclinical and clinical data to ensure the dose being used is within the effective range. Dose-response studies may be necessary to determine the optimal dose for your specific model. Typical clinical doses range from 12.5 mg to 25 mg daily. |
| Incorrect animal model | For preclinical studies, ensure the chosen animal model is appropriate for studying secondary hypogonadism. A letrozole-induced model of hypogonadotropic hypogonadism in rats is a well-documented option. |
| Sample collection timing | Standardize the timing of blood sample collection. Morning collections are often recommended to account for diurnal variations in testosterone levels. |
Issue 2: Unexpected side effects or adverse events observed in animal models.
| Possible Cause | Troubleshooting Step |
| High dosage | High doses may lead to off-target effects. Consider reducing the dose to the lowest effective level determined in dose-response studies. |
| Zuclomiphene contamination | This compound is one of two isomers of clomiphene. The other isomer, zuclomiphene, has a longer half-life and is associated with more side effects. Ensure the purity of your this compound citrate. |
| Model-specific sensitivity | Some animal strains may be more sensitive to the compound. Monitor animals closely for any signs of distress or toxicity and adjust protocols as needed. |
Quantitative Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Source(s) |
| Time to Peak Plasma Concentration | A few hours | |
| Elimination Half-Life | ~10 hours | |
| Time to Significant Hormonal Effect | ~14 days | |
| Time to Steady-State Testosterone Levels | 4-6 weeks | |
| Persistence of Effect Post-Treatment | Up to 1 week |
Table 2: Summary of Key Clinical Trial Findings on this compound Efficacy
| Study Duration | Dosage | Key Findings on Hormone Levels | Source(s) |
| 14 days | 6.25, 12.5, 25, 50 mg | Significant, dose-dependent rise in total testosterone. | |
| 6 weeks | 6.25, 12.5, 25 mg | Significant increase in total testosterone, LH, and FSH. | |
| 16 weeks | Not specified | Testosterone levels rose to normal ranges. | |
| Up to 12 months | 12.5, 25 mg | Sustained increases in testosterone, LH, and FSH. |
Experimental Protocols
Protocol 1: Induction of Hypogonadotropic Hypogonadism in a Rat Model
This protocol is based on a letrozole-induced model to study the effects of this compound citrate.
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Animal Model: Adult male Sprague-Dawley rats.
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Induction Agent: Letrozole, a non-steroidal aromatase inhibitor.
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Administration: Administer letrozole orally via gavage at a dose of 0.25-1.0 mg/kg/day for 4-8 weeks. A pilot study is recommended to determine the optimal dose and duration to achieve the desired level of hypogonadism.
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Control Group: A control group should receive the vehicle alone.
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Monitoring: Monitor animals daily for signs of distress or toxicity.
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Confirmation of Hypogonadism: At the end of the induction period, confirm hypogonadism by measuring serum testosterone, LH, and FSH levels.
Protocol 2: Evaluation of this compound Efficacy in a Rat Model
Following the induction of hypogonadism:
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Group Allocation: Divide the animals into the following groups (n=8-10 per group):
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Vehicle Control (continues to receive letrozole + vehicle for this compound)
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This compound Citrate (low dose) + Letrozole
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This compound Citrate (medium dose) + Letrozole
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This compound Citrate (high dose) + Letrozole
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Positive Control (e.g., testosterone replacement) + Letrozole
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Drug Preparation and Administration: Prepare solutions of this compound citrate in a suitable vehicle (e.g., sterile water or saline). Administer daily via oral gavage or subcutaneous injection for at least 6 weeks.
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Hormonal Analysis: At the end of the treatment period, collect blood samples to measure serum levels of:
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Total and Free Testosterone
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Luteinizing Hormone (LH)
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Follicle-Stimulating Hormone (FSH)
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Estradiol
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Semen Analysis: Euthanize the animals and dissect the epididymis to analyze sperm concentration, motility, and morphology.
Visualizations
Caption: this compound's mechanism of action on the HPG axis.
Caption: Workflow for preclinical this compound efficacy studies.
Caption: Troubleshooting logic for suboptimal testosterone response.
References
Validation & Comparative
A Comparative Analysis of Enclomiphene and Clomiphene Citrate on Testosterone Levels
This guide provides an objective comparison of enclomiphene citrate and clomiphene citrate, focusing on their effects on testosterone and other key hormonal parameters in men. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on experimental data and methodologies.
Introduction and Mechanism of Action
Clomiphene citrate (CC) is a Selective Estrogen Receptor Modulator (SERM) that has been used off-label for decades to treat male hypogonadism and infertility.[1] It is a racemic mixture of two stereoisomers: this compound (the trans-isomer) and zuclomiphene (the cis-isomer), typically in a 62%/38% ratio, respectively.[2][3] this compound citrate (EC) is a purified formulation of the single trans-isomer.[1]
Both compounds act by antagonizing estrogen receptors at the level of the hypothalamus and pituitary gland.[4] This action blocks the normal negative feedback mechanism of estrogen, leading the brain to perceive a low-estrogen state. Consequently, the hypothalamus increases the secretion of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to release more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone, while FSH supports spermatogenesis.
The primary pharmacological difference lies in the properties of the two isomers. This compound is a potent estrogen receptor antagonist. In contrast, zuclomiphene is a weak estrogen receptor agonist and possesses a significantly longer half-life (days to weeks) compared to this compound (~10 hours). The accumulation of the estrogenic zuclomiphene isomer during chronic clomiphene citrate therapy is thought to contribute to some of its adverse effects.
Comparative Efficacy on Hormonal Parameters
Recent studies have directly compared the effects of this compound and clomiphene citrate on key hormones. Both medications are effective at increasing total testosterone levels. However, this compound demonstrates a more favorable profile concerning estradiol and gonadotropin levels.
A retrospective study by Saffati, Khera, et al. (2024) analyzed 66 hypogonadal men who switched from clomiphene citrate to this compound citrate. While both drugs increased testosterone to a similar extent, clomiphene was associated with a significant rise in estradiol, whereas this compound use led to a decrease. This difference is critical, as elevated estradiol can contribute to side effects like gynecomastia and mood changes.
Another retrospective study found that while both drugs significantly increased serum total testosterone, only this compound treatment resulted in a statistically significant increase in FSH and LH levels.
| Parameter | Baseline (Pre-Clomiphene) | Post-Clomiphene | Post-Enclomiphene | Clomiphene Change | This compound Change | p-value (CC vs EC Change) |
| Total Testosterone (ng/dL) | 302 | 400 | 566 | +98 (median) | +166 (median) | 0.200 |
| Estradiol (pg/mL) | 25.4 | 42.9 | 37.0 | +17.5 (median) | -5.92 (median) | 0.001 |
| LH (mIU/mL) | 4.8 | 7.6 | 8.8 | +2.8 (median) | +1.2 (median) | 0.001 |
| FSH (mIU/mL) | 5.3 | 7.9 | 9.0 | +2.6 (median) | +1.1 (median) | 0.01 |
| Data synthesized from Saffati, Kassab, Orozco Rendon, et al. (2024). The "this compound Change" reflects the change from post-clomiphene levels. |
Experimental Protocols
The data presented in the table above is derived from a retrospective analysis conducted by Saffati, Khera, et al. (2024).
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Study Design: A retrospective review of patient records from a single center between January 2021 and December 2022.
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Patient Population: The study included 66 men with hypogonadism (78% secondary, 22% primary) who were initially treated with clomiphene citrate and subsequently switched to this compound citrate. The mean age was 38.5 years.
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Inclusion Criteria: Patients prescribed clomiphene who later switched to this compound.
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Data Collection: Baseline laboratory values (including total testosterone and estradiol) were documented before starting clomiphene. Follow-up values were recorded from the last visit before stopping clomiphene and from the most recent visit while taking this compound. Adverse effects reported by patients were also documented.
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Dosage: Dosages were not explicitly standardized in the publication, reflecting real-world clinical practice. A separate study reported common dosages as 50 mg of clomiphene citrate every other day and 12.5 mg or 25 mg of this compound citrate daily.
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Analysis: Statistical tests were used to compare the changes in hormonal values and the frequency of adverse events between the two treatment periods.
Comparative Safety and Side Effect Profile
The differing pharmacokinetic and pharmacodynamic profiles of the isomers in clomiphene citrate contribute to a distinct difference in side effects compared to pure this compound. The accumulation of the estrogenic zuclomiphene is linked to a higher incidence of adverse events with clomiphene citrate.
In the Saffati, Khera, et al. (2024) study, adverse effects were significantly less frequent with this compound (13.8% of patients) compared to clomiphene (47% of patients). Statistically significant reductions were noted in reports of:
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Decreased libido (8.6% on EC vs. 33.3% on CC)
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Reduced energy (5.2% on EC vs. 16.7% on CC)
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Mood changes
These findings suggest that this compound's targeted action as a pure estrogen antagonist avoids many of the estrogenic side effects associated with mixed-isomer clomiphene.
Conclusion
Both this compound citrate and clomiphene citrate effectively increase endogenous testosterone production by stimulating the HPG axis. However, the available evidence indicates that this compound citrate offers a superior clinical profile. It provides a comparable increase in testosterone levels while avoiding the significant rise in estradiol seen with clomiphene citrate. This is attributed to the absence of the long-acting, estrogenic zuclomiphene isomer.
For drug development professionals, these findings underscore the value of isomer-specific formulations to optimize therapeutic effects and minimize adverse reactions. This compound citrate represents a more targeted approach for the treatment of secondary hypogonadism, particularly for patients where maintaining a balanced hormonal profile and avoiding estrogenic side effects are priorities.
References
Enclomiphene vs. Testosterone Replacement Therapy: A Head-to-Head Comparison for Researchers
For researchers and drug development professionals navigating the landscape of treatments for secondary hypogonadism, the choice between stimulating endogenous testosterone production with enclomiphene citrate and direct supplementation with testosterone replacement therapy (TRT) presents a critical decision point. This guide provides an objective, data-driven comparison of these two modalities, focusing on their mechanisms of action, effects on key hormonal and reproductive parameters, and safety profiles as evidenced in head-to-head clinical studies.
Mechanism of Action: A Fundamental Divergence
The core difference between this compound and TRT lies in their approach to elevating serum testosterone. TRT delivers exogenous testosterone, which directly increases serum levels but also triggers a negative feedback loop in the hypothalamic-pituitary-gonadal (HPG) axis.[1] This leads to decreased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing the body's natural testosterone production and spermatogenesis.[2][3]
In contrast, this compound citrate, a selective estrogen receptor modulator (SERM), acts as an estrogen receptor antagonist in the hypothalamus.[1][2] By blocking the inhibitory effects of estrogen, it leads to an increase in Gonadotropin-Releasing Hormone (GnRH) secretion, which in turn stimulates the pituitary gland to produce more LH and FSH. These gonadotropins then signal the testes to increase endogenous testosterone production and support spermatogenesis.
Comparative Efficacy: Hormonal and Reproductive Outcomes
Head-to-head clinical trials have demonstrated that both this compound citrate and TRT are effective in raising serum testosterone levels in men with secondary hypogonadism. However, their effects on gonadotropins and sperm parameters are markedly different.
Hormonal Parameters
Multiple studies, including Phase II and III trials (ZA-304 and ZA-305), have shown that while both treatments significantly increase total testosterone, this compound also leads to a significant increase in LH and FSH levels. Conversely, TRT, in the form of topical testosterone gel, suppresses LH and FSH.
| Parameter | This compound Citrate (12.5 mg and 25 mg) | Topical Testosterone Gel | Placebo |
| Total Testosterone | Significant Increase | Significant Increase | No Significant Change |
| Luteinizing Hormone (LH) | Significant Increase | Significant Decrease | No Significant Change |
| Follicle-Stimulating Hormone (FSH) | Significant Increase | Significant Decrease | No Significant Change |
| Table 1: Summary of Hormonal Changes in Head-to-Head Trials. |
Sperm Parameters
A key advantage of this compound citrate highlighted in clinical trials is its ability to preserve or even improve sperm concentration and motility. In contrast, TRT has been consistently shown to negatively impact spermatogenesis, leading to a reduction in sperm count.
| Parameter | This compound Citrate (12.5 mg and 25 mg) | Topical Testosterone Gel |
| Sperm Concentration | Maintained in normal range | Marked reduction |
| Sperm Motility | Maintained or improved | Not specified/variable |
| Table 2: Comparative Effects on Sperm Parameters. |
Experimental Protocols of Key Head-to-Head Studies
The following provides a summary of the methodologies employed in pivotal clinical trials comparing this compound citrate and topical testosterone gel.
Phase III Studies (ZA-304 and ZA-305)
-
Objective: To evaluate the efficacy and safety of two doses of this compound citrate versus testosterone gel on hormone levels and sperm counts in men with secondary hypogonadism.
-
Study Design: Two parallel, randomized, double-blind, double-dummy, placebo-controlled, multicenter trials.
-
Participants: Overweight men aged 18-60 years with secondary hypogonadism, confirmed by two separate early morning serum total testosterone levels ≤300 ng/dL and low or normal LH levels (<9.4 IU/L).
-
Interventions:
-
This compound citrate (12.5 mg or 25 mg daily)
-
Testosterone gel (AndroGel® 1.62%)
-
Placebo
-
-
Duration: 16 weeks of treatment.
-
Primary Outcome Measures:
-
Change in serum total testosterone, LH, and FSH from baseline.
-
Change in sperm concentration from baseline.
-
-
Methodology:
-
Serum samples were collected at baseline and after 16 weeks to measure hormone levels.
-
Semen samples were provided twice at the beginning and twice at the end of the study for analysis.
-
Safety and Tolerability
Both this compound citrate and TRT are generally well-tolerated, though they present different side effect profiles.
This compound Citrate: Potential side effects may include hot flashes, mood swings, and visual disturbances. Long-term safety data is still accumulating.
Testosterone Replacement Therapy: Potential side effects can include fluid retention, acne, and sleep apnea. A significant consideration is the potential for increased hematocrit and alterations in serum lipid levels.
In one study, the rate of adverse events possibly related to the study drugs was around 21%, with no significant difference in frequency between the this compound, testosterone gel, and placebo groups. Notably, discontinuation due to high hematocrit/hemoglobin levels occurred in both the testosterone gel and this compound groups at a low rate (1.17%).
Conclusion for the Research Professional
The choice between this compound citrate and testosterone replacement therapy for secondary hypogonadism is not merely about elevating testosterone levels. For researchers and clinicians, the decision hinges on the desired physiological outcome.
This compound citrate represents a "restorative" approach, stimulating the body's own hormonal axis. This makes it a compelling option for men for whom fertility preservation is a priority. Its mechanism of action avoids the testicular suppression inherent to TRT.
Testosterone replacement therapy , the current "gold standard," offers a direct and often more pronounced increase in testosterone levels. However, this comes at the cost of suppressing the HPG axis and impairing spermatogenesis, making it less suitable for men who wish to maintain fertility.
Further long-term studies on this compound are warranted to fully elucidate its safety and efficacy profile over extended periods. However, the existing head-to-head clinical data provide a strong basis for considering this compound as a viable, and in certain patient populations, preferable alternative to traditional testosterone replacement therapy. It is important to note that this compound citrate is not currently approved by the FDA for any indication.
References
A critical comparison of the side effect profiles of enclomiphene and zuclomiphene.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of the side effect profiles of enclomiphene and zuclomiphene, the two isomers of clomiphene citrate. Clomiphene citrate is a selective estrogen receptor modulator (SERM) often used off-label for the treatment of male hypogonadism. Understanding the distinct pharmacological properties and resulting adverse event profiles of its constituent isomers is crucial for targeted drug development and informed clinical research.
Executive Summary
This compound and zuclomiphene, while structurally similar, exhibit divergent effects on the estrogen receptor, leading to markedly different side effect profiles. This compound, an estrogen receptor antagonist, is primarily responsible for the therapeutic effect of increasing testosterone levels by stimulating the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] In contrast, zuclomiphene acts as a weak estrogen receptor agonist, contributing to a greater incidence of adverse effects, particularly those of an estrogenic nature, such as mood swings and gynecomastia.[2][4] Clinical data consistently demonstrates a more favorable safety profile for this compound, with a lower overall incidence of adverse events compared to clomiphene citrate, which contains both isomers.
Comparative Analysis of Adverse Events
The following table summarizes the reported side effects of this compound in comparison to clomiphene citrate (a mixture of this compound and zuclomiphene). Data for zuclomiphene alone in a comparable clinical population is limited due to its primary association with adverse effects. The data presented is primarily derived from studies in men with secondary hypogonadism.
| Adverse Event | This compound Citrate | Clomiphene Citrate | Zuclomiphene (as a component of Clomiphene Citrate) |
| Overall Adverse Events | 13.8% - 3.45% | 47% - 18.18% | Contributes significantly to the higher rate in clomiphene citrate. |
| Decreased Libido | 8.6% | 33.3% | Associated with estrogenic effects that can negatively impact libido. |
| Reduced Energy | 5.2% | 16.7% | Estrogenic effects can contribute to fatigue. |
| Mood Changes/Swings | 0% | 9.1% | A commonly reported side effect attributed to the estrogenic activity of zuclomiphene. |
| Headache | 3.3% | Reported, but specific comparative percentages are not consistently available. | Can be a side effect of hormonal fluctuations. |
| Nausea | 2.1% | Reported, but specific comparative percentages are not consistently available. | A potential side effect. |
| Dizziness | 1% | Reported, but specific comparative percentages are not consistently available. | A potential side effect. |
| Visual Disturbances | Rare | Reported, including blurred vision and scotomata. | Associated with clomiphene citrate treatment. |
| Gynecomastia | Rare | Reported, and linked to the estrogenic effects of zuclomiphene. | The estrogenic nature of zuclomiphene is a primary contributor. |
| Hot Flashes | 1.7% | Reported, but specific comparative percentages are not consistently available. | A known side effect of SERMs. |
Signaling Pathways and Mechanism of Action
The differential side effect profiles of this compound and zuclomiphene can be attributed to their opposing actions on the hypothalamic-pituitary-gonadal (HPG) axis.
References
Replicating Key Clinical Trial Findings of Enclomiphene in a Laboratory Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the pivotal clinical findings of enclomiphene in a controlled laboratory environment. This compound citrate is the trans-isomer of clomiphene citrate, a selective estrogen receptor modulator (SERM).[1][2] It is developed for the treatment of secondary hypogonadism in men, a condition characterized by low testosterone levels due to issues in the hypothalamus or pituitary gland.[1][3] By understanding and replicating its mechanism and effects, researchers can further explore its therapeutic potential and develop analogous compounds.
The primary mechanism of this compound involves the antagonism of estrogen receptors at the level of the hypothalamus and pituitary gland.[4] This action disrupts the normal negative feedback loop that estrogen exerts on the hypothalamic-pituitary-gonadal (HPG) axis. The result is an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Elevated LH levels then signal the Leydig cells in the testes to increase the production of endogenous testosterone. A key advantage highlighted in clinical trials is that, unlike exogenous testosterone therapy, this compound raises testosterone levels while preserving fertility by maintaining gonadotropin support for spermatogenesis.
This compound's Mechanism of Action on the HPG Axis
The diagram below illustrates the signaling pathway through which this compound exerts its effects. It blocks estrogen receptors in the brain, preventing negative feedback and leading to a surge in hormones that stimulate testicular testosterone production.
Quantitative Outcomes from Key Clinical Trials
Clinical trials have demonstrated this compound's efficacy in restoring normal testosterone levels while maintaining gonadotropin function. The tables below summarize key quantitative findings from studies comparing this compound to topical testosterone and clomiphene citrate.
Table 1: this compound vs. Topical Testosterone Gel (Phase II Trial) Data from a study in men with secondary hypogonadism.
| Parameter | This compound (12.5 mg) | This compound (25 mg) | Topical Testosterone |
| Mean Testosterone (ng/dL) | Increased to ~475 | Increased to ~604 | Increased to ~500 |
| LH (IU/L) | Increased | Increased | Decreased |
| FSH (IU/L) | Increased | Increased | Decreased |
| Sperm Count | Maintained/Conserved | Maintained/Conserved | May be suppressed |
Source: Data synthesized from findings reported in clinical trials.
Table 2: this compound vs. Clomiphene Citrate Data from a retrospective study of hypogonadal men who switched from clomiphene to this compound.
| Parameter | This compound | Clomiphene Citrate | P-value |
| Median Testosterone Increase (ng/dL) | 166 | 98 | 0.20 |
| Median Estradiol Change (pg/mL) | -5.92 | +17.50 | 0.001 |
| Frequency of Adverse Effects | 13.8% | 47% | 0.001 |
| Decreased Libido | 8.6% | 33.3% | 0.001 |
| Reduced Energy | 5.2% | 16.7% | 0.044 |
| Mood Changes | - | - | 0.03 |
Source: Data from a comparative study on safety and efficacy.
Experimental Protocols for Laboratory Replication
To validate the clinical effects of this compound in a laboratory setting, a multi-step approach is required, starting with in vitro models to confirm the mechanism of action and progressing to hormone quantification assays.
Experimental Workflow
The following diagram outlines a logical workflow for the preclinical validation of this compound's effects.
In Vitro Model: Hypothalamic and Pituitary Cell Lines
Objective: To demonstrate that this compound antagonizes estrogen's negative feedback on GnRH and gonadotropin secretion.
Cell Lines:
-
Hypothalamic Model: Immortalized GnRH-secreting neurons (e.g., GT1-7 or GN11 cell lines) are suitable for studying the effects on GnRH release.
-
Pituitary Model: Immortalized murine gonadotrope cell lines (e.g., LβT2 or αT3-1 cells) that express estrogen receptors and secrete LH and FSH in response to GnRH are ideal.
Experimental Protocol:
-
Cell Culture: Culture LβT2 pituitary cells in DMEM supplemented with 10% fetal bovine serum and antibiotics until they reach 80% confluency. For at least 24 hours prior to the experiment, switch to a phenol red-free medium with charcoal-stripped serum to eliminate exogenous steroids.
-
Treatment Groups: Prepare treatment media for the following groups:
-
Vehicle Control (e.g., 0.1% DMSO).
-
Estradiol (1 nM) to induce negative feedback.
-
This compound Citrate (1 µM).
-
Estradiol (1 nM) + this compound Citrate (1 µM).
-
GnRH (10 nM) as a positive control for LH/FSH secretion.
-
-
Procedure:
-
Wash cells with PBS.
-
Add the respective treatment media to the wells.
-
Incubate for a predetermined period (e.g., 24 hours) to assess effects on hormone synthesis and secretion.
-
-
Sample Collection: Collect the cell culture supernatant for hormone quantification. Lyse the cells to measure intracellular hormone content or perform gene expression analysis (e.g., qPCR for Lhb, Fshb).
Hormone Quantification: Immunoassays
Objective: To quantify the levels of LH and FSH secreted by the pituitary cells in response to treatment.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a standard, plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
General Protocol (for LH ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for LH. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add cell culture supernatants and standards of known LH concentrations to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for LH. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will occur, proportional to the amount of bound LH.
-
Reaction Stop & Read: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of LH in the samples. A similar protocol would be followed for FSH using specific antibodies.
Expected Outcomes:
-
The Estradiol group should show suppressed LH/FSH secretion compared to the vehicle control.
-
The this compound group should show LH/FSH levels similar to or slightly above the vehicle control.
-
The Estradiol + this compound group should show significantly higher LH/FSH levels than the Estradiol-only group, demonstrating that this compound successfully blocks estrogen-mediated suppression.
Comparison with Alternatives
This compound's primary alternatives for treating secondary hypogonadism are Testosterone Replacement Therapy (TRT) and its parent compound, clomiphene citrate. The choice of therapy depends on the patient's goals, particularly concerning fertility.
Table 3: Performance Comparison of Hypogonadism Treatments
| Feature | This compound Citrate | Clomiphene Citrate | Testosterone Replacement Therapy (TRT) |
| Mechanism | SERM: Blocks estrogen feedback, boosts endogenous T production. | SERM: Mixture of this compound (anti-estrogenic) and zuclomiphene (estrogenic). | Provides exogenous testosterone, suppressing the HPG axis. |
| Testosterone ↑ | Effective. | Effective. | Effective. |
| LH & FSH Levels | Increases. | Increases. | Suppresses. |
| Fertility (Sperm Count) | Preserves or improves. | Generally preserves. | Suppresses; can cause infertility. |
| Key Side Effects | Fewer side effects reported. Does not significantly raise estradiol. | Higher incidence of mood changes, decreased libido. Can increase estradiol due to zuclomiphene isomer. | Testicular atrophy, polycythemia, potential cardiovascular risks. |
| Administration | Oral tablet. | Oral tablet. | Gels, injections, patches. |
Logical Flow: From Mechanism to Clinical Outcome
The following diagram illustrates the logical progression from this compound's molecular action to the observed clinical benefits.
References
Enclomiphene's Impact on Bone Mineral Density: A Comparative Analysis with Other SERMs
For researchers, scientists, and drug development professionals, understanding the nuanced effects of Selective Estrogen Receptor Modulators (SERMs) on bone health is critical. While the primary applications of these compounds vary, their interactions with estrogen receptors (ERs) throughout the body lead to a complex profile of agonistic and antagonistic effects. This guide provides a comparative analysis of the effects of enclomiphene on bone mineral density (BMD) versus other well-established SERMs like tamoxifen, raloxifene, and bazedoxifene, supported by available experimental data.
Quantitative Comparison of SERM Effects on Bone Mineral Density
The following table summarizes the quantitative data from various studies on the effects of different SERMs on bone mineral density. It is important to note that direct head-to-head clinical trials comparing this compound with other SERMs on BMD are limited. The data for this compound is primarily from preclinical studies and clinical trials in specific male populations, which may not be directly comparable to the extensive data available for other SERMs in postmenopausal women.
| SERM | Population | Dosage | Duration | Study Type | Change in Lumbar Spine BMD | Change in Total Hip BMD | Citation |
| This compound | Ovariectomized rats | Not specified | 3 months | Preclinical | Approached levels of sham-operated controls | Not Reported | [1] |
| This compound Citrate | Men with secondary hypogonadism | 12.5 mg and 25 mg/day | 2 weeks | Pharmacodynamic | No significant effect on bone markers | No significant effect on bone markers | [2] |
| Tamoxifen | Postmenopausal women | 20 mg/day | 2 years | Randomized, double-blind, placebo-controlled | +0.61% per year (vs. -1.00% in placebo) | Not Reported | [3][4] |
| Tamoxifen | Postmenopausal women | 30 mg/day | 2 years | Randomized, open-label, controlled | Increased during the first year and then stabilized (vs. decrease in control) | Not Reported | [5] |
| Tamoxifen | Postmenopausal women | 40 mg/day | 2 or 5 years | Randomized | Similar to controls | Similar to controls | |
| Tamoxifen | Premenopausal women | Not specified | 3 years | Placebo-controlled | -1.44% per year (vs. +0.24% in placebo) | Decreased | |
| Raloxifene | Postmenopausal women | 60 mg/day | 24 months | Randomized, placebo-controlled | +2.4% (difference from placebo) | +2.4% (difference from placebo) | |
| Raloxifene | Postmenopausal women with osteoporosis | 60 mg/day | 36 months | Randomized, placebo-controlled | +2.6% (vs. placebo) | +2.1% (vs. placebo) | |
| Raloxifene | Postmenopausal women with osteopenia | 60 mg/day (with cholecalciferol) | Not specified | Randomized, open-label, prospective | Significantly improved compared to cholecalciferol alone | Attenuated loss compared to cholecalciferol alone | |
| Raloxifene | Premenopausal women | 60 mg/day | 2 years | Phase II clinical trial | -3.5% | -1.0% | |
| Bazedoxifene | Postmenopausal women | 20 mg/day | 2 years | Randomized, double-blind, placebo-controlled | Significant improvement vs. placebo | Significant improvement vs. placebo | |
| Bazedoxifene | Postmenopausal women | 20 mg or 40 mg/day | 3 years | Randomized trial | Lower incidence of new vertebral fractures vs. placebo | Not specified | |
| Bazedoxifene/ Conjugated Estrogens | Postmenopausal women | 20 mg BZA / 0.45 or 0.625 mg CE | Not specified | Phase III, double-blind, placebo-controlled | +0.24% and +0.60% (vs. -1.28% in placebo) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols from key studies cited.
This compound Study in Ovariectomized Rats
-
Objective: To determine the effects of this compound (ENC) and zuclomiphene (ZUC), the isomers of clomiphene, on nonreproductive estrogen target tissues in ovariectomized (OVX) rats.
-
Animal Model: 7-month-old female rats with moderate cancellous osteopenia, established by ovariectomy one month before treatment initiation.
-
Treatment Groups:
-
Sham-operated controls
-
OVX controls
-
OVX + 17β-estradiol (EE2)
-
OVX + Clomiphene (CLO)
-
OVX + this compound (ENC) at various doses
-
OVX + Zuclomiphene (ZUC) at various doses
-
-
Duration: 3 months.
-
Bone Mineral Density Assessment: Peripheral quantitative computed tomography (pQCT) of the proximal tibia.
-
Key Findings: this compound showed dose-dependent effects on bone mineral density and content, approaching the levels of the sham-operated controls, indicating an estrogen-agonist effect on bone.
Raloxifene Study in Postmenopausal Women
-
Objective: To evaluate the effect of raloxifene on bone mineral density, serum cholesterol concentrations, and the uterine endometrium in postmenopausal women.
-
Study Design: A 24-month, randomized, placebo-controlled, multicenter study.
-
Participants: 601 postmenopausal women.
-
Treatment Groups:
-
Placebo
-
Raloxifene 30 mg/day
-
Raloxifene 60 mg/day
-
Raloxifene 150 mg/day
-
-
Bone Mineral Density Assessment: Dual-energy X-ray absorptiometry (DXA) of the lumbar spine, hip, and total body at baseline and at specified intervals.
-
Key Findings: Women receiving all doses of raloxifene had significant increases in BMD of the lumbar spine, hip, and total body compared to baseline, while the placebo group showed decreases.
Tamoxifen Study in Premenopausal and Postmenopausal Women
-
Objective: To measure the effect of tamoxifen on bone mineral density in healthy premenopausal and postmenopausal women.
-
Study Design: A placebo-controlled analysis within a larger tamoxifen chemoprevention trial.
-
Participants: 179 healthy premenopausal and postmenopausal women.
-
Treatment Groups:
-
Placebo
-
Tamoxifen
-
-
Duration: 3 years.
-
Bone Mineral Density Assessment: Dual-energy X-ray absorptiometry (DXA) of the lumbar spine and hip.
-
Key Findings: In premenopausal women, tamoxifen was associated with a significant loss of BMD. Conversely, in postmenopausal women, tamoxifen led to a significant increase in BMD.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
SERM Signaling Pathway in Bone
This diagram illustrates the general mechanism by which SERMs exert their effects on bone cells. In bone tissue, SERMs primarily act as estrogen receptor agonists, promoting the survival of osteoblasts (bone-forming cells) and inducing apoptosis in osteoclasts (bone-resorbing cells). This net effect leads to a decrease in bone turnover and an increase or preservation of bone mineral density.
Caption: Generalized SERM signaling pathway in bone cells.
Experimental Workflow for BMD Assessment in SERM Clinical Trials
This diagram outlines a typical workflow for a clinical trial evaluating the effect of a SERM on bone mineral density, from participant recruitment to data analysis.
Caption: Typical workflow for a SERM clinical trial assessing bone mineral density.
Conclusion
The available evidence strongly supports the bone-protective effects of tamoxifen, raloxifene, and bazedoxifene in postmenopausal women, where they act as estrogen agonists on bone, thereby increasing or preserving BMD. Conversely, in premenopausal women, both tamoxifen and raloxifene have been shown to decrease BMD.
The data on this compound's effects on bone are less comprehensive and primarily derived from preclinical studies in rats and a pharmacodynamic study in men. The rat study suggests a potential bone-protective effect, as this compound administration to ovariectomized rats resulted in bone mineral density levels approaching those of non-ovariectomized controls. However, a short-term study in men with secondary hypogonadism did not show a significant impact on bone markers.
For drug development professionals, these findings highlight the tissue-specific and hormonal-milieu-dependent actions of SERMs. While this compound's primary clinical development has focused on testosterone restoration in men, its effects on bone, particularly in a postmenopausal setting, remain an area for further investigation. Future research, including direct comparative clinical trials, is necessary to fully elucidate the comparative effects of this compound on bone mineral density relative to other established SERMs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Testosterone restoration using this compound citrate in men with secondary hypogonadism: a pharmacodynamic and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tamoxifen on bone mineral density in postmenopausal women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. ascopubs.org [ascopubs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Enclomiphene
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of enclomiphene, a selective estrogen receptor modulator (SERM). Adherence to these procedures is critical to prevent environmental contamination and potential exposure.
This compound Disposal Protocol
This compound and materials contaminated with it are to be treated as hazardous waste. Disposal must always comply with local, state, and federal regulations.[1][2]
Step 1: Segregation of Waste
Proper segregation is the first step in safe disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not discharge this compound solutions into sewer systems.[4]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuation and Containment: For significant spills, evacuate the immediate area. For smaller spills, contain the substance using an absorbent material like vermiculite or sand.
-
Cleanup: Wearing appropriate personal protective equipment (PPE), including a respirator, carefully collect the absorbed material into a sealed container designated for hazardous waste.
-
Decontamination: The spill area should be decontaminated with a suitable cleaning agent, such as soap and water or a specialized laboratory decontaminant.
-
Reporting: All spills must be reported to the laboratory supervisor or safety officer.
Step 3: Final Disposal
The ultimate disposal of this compound waste must be handled by licensed professionals.
-
Licensed Disposal: The material should be taken to a licensed chemical destruction plant.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.
-
Contaminated Packaging: Containers that held this compound can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.
Quantitative Disposal Guidelines
While specific quantitative limits for this compound disposal are subject to local regulations, the following table summarizes general handling and disposal classifications.
| Waste Type | Container Requirements | Recommended Disposal Method | Regulatory Compliance |
| Solid Contaminated Waste | Designated, clearly labeled hazardous waste container. | Licensed chemical destruction or controlled incineration. | Adherence to local, state, and federal hazardous waste rules. |
| Liquid this compound Waste | Separate, sealed, labeled hazardous waste container. | Licensed chemical destruction or controlled incineration. | Prohibited from sewer discharge. |
| Empty Contaminated Packaging | Triple-rinsed or punctured to be unusable. | Recycling, reconditioning, or sanitary landfill if unusable. | Follow local recycling and landfill regulations. |
Experimental Protocols Cited
The procedures outlined in this document are based on standard laboratory safety protocols as detailed in Safety Data Sheets (SDS) for this compound and related pharmaceutical compounds. Key experimental considerations include:
-
Handling: Always handle solid this compound within a chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Solution Preparation: When dissolving, add solvent to the solid this compound slowly to prevent splashing.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: this compound Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Enclomiphene
For laboratory professionals engaged in drug development and research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Enclomiphene, a selective estrogen receptor modulator. Adherence to these procedures is critical to mitigate risks and ensure the integrity of research.
Hazard Identification and Personal Protective Equipment
This compound citrate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled[1]. One safety data sheet also indicates that it may damage fertility or the unborn child[2]. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard | GHS Classification | Precautionary Statement |
| Oral Toxicity | Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Dermal Toxicity | Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin |
| Inhalation Toxicity | Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled |
| Reproductive Toxicity | Reproductive toxicity 1B | H360: May damage fertility or the unborn child |
Source: MedChemExpress SDS, Cayman Chemical SDS[1][2]
A comprehensive array of PPE is required to create a barrier against these hazards. The following table outlines the necessary equipment and their specifications.
| PPE Category | Required Equipment | Specification/Standard |
| Hand Protection | Protective gloves | Chemical impermeable gloves. Must be inspected prior to use[3]. |
| Body Protection | Impervious clothing | Long-sleeved, disposable gowns that close in the back. |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166(EU) or NIOSH (US). |
| Respiratory Protection | Suitable respirator | A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. |
Source: Various Safety Data Sheets
Operational and Disposal Plans: A Step-by-Step Protocol
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Personnel handling the package should wear appropriate PPE.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area. The recommended storage temperature is typically 20°C to 25°C (68°F to 77°F) for short-term storage, while some suppliers recommend temperatures below -15°C for long-term storage.
-
Protect from direct sunlight, moisture, and sources of ignition.
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).
-
For solid spills, carefully collect the material without creating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for disposal.
4. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or water courses.
-
Some localities may have drug take-back programs for disposal of unused medication.
Experimental Workflow for Safe Handling
To provide a clear visual guide for the handling process, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
